bpr1j-097

Catalog No.
S548028
CAS No.
1327167-19-0
M.F
C27H28N6O3S
M. Wt
516.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bpr1j-097

CAS Number

1327167-19-0

Product Name

bpr1j-097

IUPAC Name

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C27H28N6O3S

Molecular Weight

516.61

InChI

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34)

InChI Key

RRKKHABFIOHAOI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

solubility

Soluble in DMSO, not in water

Synonyms

BPR1J097; BPR1J-097; BPR1J 097; BPR1-J097; BPR1 J097; BPR1J097

The exact mass of the compound N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is 516.19436 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BPR1J-097 FLT3 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

The characterization of BPR1J-097's mechanism of action is supported by a series of standardized experimental protocols.

Experiment Type Cell Line / Model Key Methodologies Primary Outcome Measured
Kinase Inhibition Sf9 insect cells expressing recombinant FLT3 Kinase-Glo assay; Incubation for 4 hours [1] IC₅₀ (Concentration inhibiting 50% of kinase activity)
Cellular Proliferation MOLM-13, MV4-11 (FLT3-mutant AML) MTS cell viability assay; Incubation for 72 hours [2] [3] [1] GI₅₀ (Concentration causing 50% growth inhibition)
Mechanism & Signaling FLT3-driven AML cells Western Blot analysis [2] [3] Reduction in phosphorylated FLT3 and STAT5
Apoptosis Assay FLT3-driven AML cells Not specified in detail [2] [3] Induction of programmed cell death
In Vivo Efficacy FLT3-driven AML murine xenograft Administered to mice with established tumors [2] [3] Tumor volume regression and growth inhibition

Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for this compound in targeting the FLT3 signaling pathway in AML cells:

G FLT3_Mutation FLT3-ITD Mutation ConstitutiveSignal Constitutive FLT3 Activation & Dimerization FLT3_Mutation->ConstitutiveSignal DownstreamPathways Activation of Downstream Pathways (e.g., STAT5) ConstitutiveSignal->DownstreamPathways CellularEffects Cellular Effects: Proliferation & Survival DownstreamPathways->CellularEffects BPR_Inhibition This compound Intervention PathwayInhibition Inhibition of FLT3 Autophosphorylation BPR_Inhibition->PathwayInhibition Binds FLT3 IC₅₀ = 11 nM PathwayInhibition->DownstreamPathways Blocks Apoptosis Induction of Apoptosis & Growth Arrest PathwayInhibition->Apoptosis

Figure 1: this compound inhibits constitutive FLT3 signaling, leading to apoptosis in AML cells.

Research Context & Developer

This compound was identified as a novel FLT3 inhibitor with promising in vivo anti-tumour activities, suggesting its potential for further development in preclinical and clinical studies [2] [3]. The current developer is listed as the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes (NHRI) in Taiwan [4].

References

Biological Activity & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

BPR1J-097 exerts potent anti-leukemic effects primarily by inhibiting FLT3, a receptor tyrosine kinase that is frequently mutated in AML patients. These mutations constitutively activate FLT3, driving uncontrolled cell proliferation and survival [1].

The diagram below illustrates the proposed mechanism of action of this compound in FLT3-driven AML cells.

G MutantFLT3 Mutant FLT3 (Constitutively Active) DownstreamSig Downstream Signaling (e.g., STAT5 Phosphorylation) MutantFLT3->DownstreamSig CellProlif Cell Proliferation & Survival DownstreamSig->CellProlif Apoptosis Apoptosis (Programmed Cell Death) BPR This compound InhibitFLT3 Inhibition of FLT3 Phosphorylation BPR->InhibitFLT3 Binds FLT3 InhibitFLT3->MutantFLT3 Blocks InhibitFLT3->DownstreamSig Suppresses InhibitFLT3->Apoptosis Induces

This compound inhibits mutant FLT3, blocking downstream survival signals and inducing apoptosis.

Key Experimental Findings

Research has characterized the activity of this compound through both in vitro and in vivo models.

In Vitro Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in human AML cell lines that harbor mutant FLT3.

Cell Line / Assay Experiment Description Result (GC₅₀ / IC₅₀) Citation
MOLM-13 cells Anti-proliferation (72 hrs, MTS assay) GC₅₀ = 21 ± 7 nM [1]
MV4-11 cells Anti-proliferation (72 hrs) GC₅₀ = 46 ± 14 nM [1]
Sf9 insect cells Inhibition of wild-type GST-tagged FLT3 kinase IC₅₀ = 11 nM [2]
In Vivo Efficacy and Pharmacokinetics

This compound has been evaluated in FLT3-driven AML murine xenograft models. It demonstrated favourable pharmacokinetic properties and caused pronounced, dose-dependent tumour growth inhibition and regression, indicating its potential as a therapeutic agent [1].

Detailed Experimental Protocols

The following methodologies are summarized from key studies on this compound [2] [1].

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the FLT3 kinase.
  • Key Reagents: Recombinant GST-tagged FLT3 kinase domain (expressed in Sf9 insect cells), this compound, ATP, substrate, and detection reagents (e.g., Kinase-Glo or wallac counting).
  • Procedure:
    • Incubate the FLT3 kinase with varying concentrations of this compound.
    • Initiate the kinase reaction by adding ATP and substrate.
    • Allow the reaction to proceed for a defined period (e.g., 4 hours).
    • Measure the remaining ATP levels using a luminescent method to quantify kinase activity.
  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and plot against the inhibitor concentration to determine the IC₅₀ value.
Cellular Anti-proliferation Assay
  • Objective: To assess the growth-inhibitory effect (GC₅₀) of this compound on FLT3-driven AML cell lines.
  • Key Reagents: Human AML cell lines (e.g., MOLM-13, MV4-11), this compound, cell culture medium, and a cell viability indicator (e.g., MTS reagent).
  • Procedure:
    • Seed cells in multi-well plates and allow them to adhere.
    • Treat the cells with a range of concentrations of this compound.
    • Incubate for 72 hours.
    • Add MTS reagent and incubate further to allow viable cells to convert MTS into a formazan product.
    • Measure the absorbance of the formazan product to determine cell viability.
  • Data Analysis: Normalize absorbance readings to vehicle-treated controls and calculate the GC₅₀.
Analysis of Apoptosis and Signaling
  • Objective: To confirm the mechanism of action by analyzing apoptosis induction and pathway inhibition.
  • Key Reagents: Treated cells, antibodies for phosphorylated FLT3 and STAT5, and apoptosis detection kits (e.g., Annexin V staining).
  • Procedure:
    • Treat FLT3-driven AML cells with this compound.
    • For signaling analysis: Lyse cells after treatment and perform Western blotting using phospho-specific antibodies to detect levels of phosphorylated FLT3 and STAT5.
    • For apoptosis analysis: Harvest cells, stain with Annexin V and a viability dye (e.g., Propidium Iodide), and analyze by flow cytometry.

The experimental workflow for these key assays is summarized below.

G Start Experimental Workflow Step1 In Vitro Kinase Assay (IC₅₀ Determination) Start->Step1 Step2 Cellular Assays (Anti-proliferation, GC₅₀) Step1->Step2 K1 Key Output: Enzymatic Potency Step1->K1 Step3 Mechanism Confirmation (Western Blot, Apoptosis) Step2->Step3 K2 Key Output: Cellular Potency Step2->K2 Step4 In Vivo Evaluation (Murine Xenograft Models) Step3->Step4 K3 Key Output: Target Engagement & Cell Death Step3->K3 K4 Key Output: Tumor Growth Inhibition & PK Profile Step4->K4

Key experimental workflow used to characterize this compound's activity and mechanism.

Developer and Supplier Information

This compound was developed by the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes (NHRI) in Taiwan [3]. It is available for research purposes from several chemical suppliers, including BOC Sciences, MedChemExpress, and ChemicalBook, typically in quantities ranging from 2 mg to 250 mg [2] [4] [3].

Conclusion for Researchers

This compound represents a promising FLT3 inhibitor with compelling preclinical data. Its high potency (low nM range) against FLT3 kinase, efficacy in inducing apoptosis in FLT3-driven cell lines, and demonstrated in vivo activity in xenograft models support its potential for further development [2] [1]. The available chemical data and well-documented experimental protocols provide a solid foundation for ongoing and future preclinical studies aimed at advancing this compound toward clinical application in AML.

References

BPR1J-097 novel FLT3 kinase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

BPR1J-097 Technical Profile

The table below summarizes the core characteristics of this compound as identified from the search results.

Attribute Description
Compound Name This compound [1]
Classification Novel small-molecule FLT3 inhibitor [1]
Primary Indication Acute Myeloid Leukemia (AML) [1]
Key Preclinical Finding Demonstrates potent inhibitory activity and promising in vivo anti-tumour effects in AML models [1]
Development Status (as of 2012) Suggested for further development in preclinical and clinical studies [1]

Research Context and Discovery Workflow

This compound was identified in a 2012 study as a novel FLT3 inhibitor with promising anti-tumor activity. The research pathway from discovery to validation can be summarized as follows:

Start Research Goal: Identify novel FLT3 inhibitor Step1 Compound Discovery & Design Start->Step1 Step2 In Vitro Profiling Step1->Step2 Step3 In Vivo Validation Step2->Step3 Conclusion Conclusion: Promising candidate for further development Step3->Conclusion

References

Documented Preclinical Profile of BPR1J-097

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings on BPR1J-097 from the identified study [1].

Parameter Value / Finding Context / Model System
FLT3 Kinase IC₅₀ 1 - 10 nM In vitro kinase assay
Anti-proliferation GC₅₀ 21 ± 7 nM MOLM-13 cells (FLT3-ITD mutant AML cell line)
Anti-proliferation GC₅₀ 46 ± 14 nM MV4-11 cells (FLT3-ITD mutant AML cell line)
Mechanistic Action Inhibited FLT3 and STAT5 phosphorylation; induced apoptosis Observed in FLT3-driven AML cells
In Vivo Efficacy Pronounced, dose-dependent tumour growth inhibition and regression FLT3-driven AML murine xenograft models
Pharmacokinetics Described as "favourable" (specific parameters not detailed) Preclinical study

FLT3 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway and the general mechanism of action for FLT3 inhibitors like this compound, based on the broader context from the search results [2] [3] [4].

architecture cluster_paths Activated Pathways FLT3L FLT3 Ligand (FL) FLT3_WT FLT3 Wild-Type FLT3L->FLT3_WT Ras RAS/MAPK FLT3_WT->Ras PI3K PI3K/AKT FLT3_WT->PI3K FLT3_ITD FLT3-ITD Mutant FLT3_ITD->Ras FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 FLT3_TKD FLT3-TKD Mutant FLT3_TKD->Ras FLT3_TKD->PI3K Inhibitor FLT3 Inhibitor (e.g., this compound) Inhibitor->FLT3_ITD Inhibitor->FLT3_TKD Downstream Downstream Signaling Outcomes Cell Survival Proliferation Inhibition of Apoptosis Ras->Outcomes PI3K->Outcomes STAT5->Outcomes

Diagram of FLT3 signaling and inhibition. The FLT3 receptor, when bound by its ligand (wild-type) or through mutations (ITD/TKD), activates key downstream pathways. FLT3 inhibitors like this compound block this signaling, particularly in mutant cells [2] [3] [5].

Research Gaps and Further Directions

The search results indicate that This compound has not been a focus of recent literature, with the primary study published over a decade ago [1]. Consequently, several areas required for an in-depth technical guide are lacking:

  • Detailed Experimental Protocols: The specific methodologies for kinase assays, cell viability (GC₅₀) measurements, and in vivo xenograft studies are not described in the available abstract.
  • Resistance Mechanisms: The study does not investigate or report on potential resistance mechanisms against this compound.
  • Selectivity Profile: While noted as a "novel FLT3 inhibitor," a comprehensive profiling of its selectivity against other kinases is not provided.
  • Recent Developments: No clinical trial data or follow-up studies were found, suggesting its development may not have progressed to clinical stages.

Suggestions for Deeper Research

To compile a more comprehensive whitepaper, you may need to consult additional sources:

  • Access the Full Text: The original paper in the British Journal of Cancer (2012) may contain the detailed experimental methods you require.
  • Search Chemical Databases: Look for this compound on professional databases like PubChem to find chemical structure, synonyms, and potentially linked bioactivity data.
  • Explore Broader FLT3 Context: The other search results, while not mentioning this compound, offer extensive information on next-generation FLT3 inhibitors (e.g., FF-10101, FLIN-4), emerging resistance mechanisms, and novel combination strategies that represent the current research frontier [2] [6] [3].

References

BPR1J-097 acute myeloid leukemia AML research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

BPR1J-097 is a potent and selective FLT3 inhibitor. FLT3 mutations, particularly Internal Tandem Duplications (ITD), are among the most common genetic abnormalities in AML and are associated with poor prognosis [1] [2]. This compound is designed to target this pathway.

Property Description
Molecular Formula C₂₇H₂₈N₆O₃S [3]
Molecular Weight 516.62 g/mol [3]
Primary Target FMS-like tyrosine kinase 3 (FLT3) [4] [3]
Reported IC₅₀ (FLT3) 11 nM [3]
Key Mechanism Inhibits FLT3 autophosphorylation and its downstream signaling (e.g., STAT5), inducing apoptosis in AML cells [2] [3]

The diagram below illustrates the mechanism of this compound in blocking the FLT3-ITD driven signaling pathway in AML cells.

G FLT3_ITD FLT3-ITD Mutation AutoP Constitutive Autophosphorylation FLT3_ITD->AutoP Survival Pro-Survival & Pro-Proliferation Signaling (e.g., STAT5) AutoP->Survival AML Leukemic Cell Survival and Proliferation Survival->AML BPR1J097 This compound Inhibit Inhibition of FLT3 Phosphorylation BPR1J097->Inhibit Binds FLT3 Block Blockade of Downstream Signaling Inhibit->Block Apoptosis Induction of Apoptosis in AML Cells Block->Apoptosis

Preclinical Efficacy Data

Preclinical studies demonstrate that this compound effectively suppresses the growth of FLT3-ITD positive AML cells.

Assay Type Model/Cell Line Key Finding / GC₅₀ / IC₅₀ Citation
Biochemical Kinase Assay Recombinant FLT3 kinase IC₅₀ ~25 nM [2]
Cellular Proliferation MOLM-13 (FLT3-ITD+) GC₅₀ ~3.4 nM [2]
Cellular Proliferation MV4;11 (FLT3-ITD+) GC₅₀ ~2.8 nM [2]
Target Engagement MV4;11 (FLT3-ITD+) Inhibits FLT3 & STAT5 phosphorylation (IC₅₀ ~1 nM) [2]
In Vivo Efficacy MV4;11 Xenograft Mouse Model Significant tumor growth inhibition and regression [2]

Key Experimental Protocols

The following methodologies are critical for evaluating the efficacy and mechanism of this compound in a preclinical setting.

  • In Vitro Kinase Activity Assay: The inhibitory activity of this compound against FLT3 is measured using a Kinase-Glo luminescent kinase assay. This assay quantifies the remaining ATP after the kinase reaction, with decreasing luminescence indicating higher kinase inhibition. Experiments are typically performed in triplicate, and IC₅₀ values are calculated using software like GraphPad Prism [2].
  • Cell Viability/Proliferation Assay (MTS Assay): The cytotoxic effects on AML cell lines are determined using the MTS colorimetric assay. Cells are seeded in 96-well plates and treated with a dose range of this compound. After a set incubation period, MTS reagent is added, and the absorbance of the formed formazan product is measured. The GC₅₀ (concentration for 50% growth control) is then calculated [2].
  • Western Blotting for Target Validation: To confirm the compound's mechanism, cells are treated with this compound and lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), and total STAT5. Beta-actin is used as a loading control. A reduction in phosphorylation levels confirms target engagement [2].
  • Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. This method distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].

Research Status and Potential

This compound represents a promising investigational candidate. Research highlights its potential not just as a single agent but also in combination therapy.

  • Development Status: this compound is a preclinical candidate. Its developer is listed as the Institute of Biotechnology and Pharmaceutical Research at Taiwan's National Health Research Institutes [3].
  • Synergistic Combination Potential: A related analog, BPR1J-340, showed strong synergistic anti-leukemic effects when combined with the histone deacetylase inhibitor (HDACi) vorinostat (SAHA). This combination enhanced apoptosis, linked to the down-regulation of the anti-apoptotic protein Mcl-1, suggesting a viable strategy to overcome potential resistance [2].

Key Research Gaps and Future Directions

While the existing data is promising, you should be aware of several research gaps:

  • Limited Primary Literature: Direct, detailed peer-reviewed studies specifically on "this compound" are less prevalent than for its analog, BPR1J-340. Much of the mechanistic and in vivo data is inferred from studies on BPR1J-340 [4] [2].
  • Missing ADMET Data: Publicly available information on its pharmacokinetic profile (absorption, distribution, metabolism, excretion, and toxicity) is sparse, which is critical for translational development.
  • Resistance Mechanisms: It is not yet well-studied whether long-term treatment with this compound leads to resistance, for instance, through the emergence of secondary FLT3 point mutations (e.g., D835Y), a known challenge with other FLT3 inhibitors [1] [5].

Future research should focus on comprehensive toxicology studies, testing against a broader panel of FLT3 mutant isoforms, and further exploration of rational drug combinations.

References

Pharmacokinetic & Physicochemical Profile of BPR1J-097

Author: Smolecule Technical Support Team. Date: February 2026

While detailed ADME (Absorption, Distribution, Metabolism, Excretion) data from live-animal or human studies is not available in the search results, the following table summarizes the core properties that can be identified.

Property Details
Reported PK Profile Described as having a "favourable pharmacokinetic property" and showed pronounced dose-dependent tumor growth inhibition in FLT3-driven AML murine xenograft models [1].
Molecular Formula C₂₇H₂₈N₆O₃S [2]
Molecular Weight 516.61 g/mol [2]
CAS Number 1327167-19-0 [2]
Solubility Likely low. Suggested to potentially dissolve in DMSO; otherwise, solvents like water, ethanol, or DMF are recommended with detailed formulation guidance for in vivo studies [2].
LogP 5.11 (Indicates high lipophilicity) [2]
Storage Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month [2].

Experimental Evidence & Proposed Protocols

The primary evidence for the anti-tumor activity of BPR1J-097 comes from a 2012 study. The methodologies below are summarized from that publication.

In Vivo Anti-Tumor Efficacy [1]

  • Objective: To evaluate the dose-dependent anti-leukemic effects and pharmacokinetics of this compound in mouse models.
  • Model: FLT3-driven acute myeloid leukemia (AML) murine xenograft models.
  • Treatment: Administration of this compound at various doses.
  • Key Findings: The compound exhibited potent, dose-dependent tumor growth inhibition and even regression, supporting its favorable pharmacokinetic properties for in vivo efficacy.

Proposed Formulation Protocols for In Vivo Studies [2] For in vivo research, the supplier provides several formulation suggestions. The following are two examples for injection:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

Context: this compound as a FLT3 Inhibitor in AML

To understand the scientific rationale for studying this compound, the following diagram outlines its role in targeted AML therapy.

G AML AML FLT3Mutation FLT3 Mutation (e.g., ITD) AML->FLT3Mutation ConstitutiveActivation Constitutive FLT3 Activation FLT3Mutation->ConstitutiveActivation DownstreamSignaling Activation of Pro-survival Pathways (e.g., STAT5) ConstitutiveActivation->DownstreamSignaling LeukemiaGrowth Leukemic Cell Proliferation & Survival DownstreamSignaling->LeukemiaGrowth BPR1J097 This compound Treatment Inhibition Inhibits FLT3 Autophosphorylation BPR1J097->Inhibition Inhibition->DownstreamSignaling Blocks Apoptosis Induces Apoptosis in AML Cells Inhibition->Apoptosis

Mechanism of this compound in targeting FLT3-driven AML pathogenesis.

Suggestions for Further Research

The search results indicate that information on this compound is not extensive. To gather the data required for a comprehensive technical guide, I suggest you:

  • Consult Specialized Databases: Detailed pharmacokinetic parameters (e.g., half-life, Cmax, AUC, clearance) are not present in these results. You may need to search specialized pharmacology databases like PharmGKB or the University of Washington's Metabolism and Transport Drug Interaction Database.
  • Investigate Related Compounds: The search results mention a related compound, BPR1J-340 [3]. Researching this and other FLT3 inhibitors (e.g., Midostaurin, Quizartinib) [4] may provide useful comparative data and insights into the typical PK profile for this drug class.
  • Review Patent Literature: Chemical patents often contain detailed experimental sections, which may include extensive pharmacokinetic and formulation data not found in journal articles.

References

Quantitative Data Summary of BPR1J-340 In Vivo Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The anti-tumor efficacy of BPR1J-340, a compound closely related to BPR1J-097, was evaluated in FLT3-ITD driven AML murine models [1].

Study Model Treatment Regimen Key Efficacy Findings Reported Metrics
FLT3-ITD+ AML Murine Xenograft BPR1J-340 administered orally [1] Pronounced, dose-dependent tumor growth inhibition and regression [1] Tumor Growth Inhibition (TGI), Tumor Regression [1]
MOLM-13 cells (FLT3-ITD+) [1] N/A (In vitro) GC₅₀: 3.4 ± 1.5 nM [1] GC₅₀ (50% Growth Inhibition Concentration)
MV4;11 cells (FLT3-ITD+) [1] N/A (In vitro) GC₅₀: 2.8 ± 1.2 nM [1] GC₅₀ (50% Growth Inhibition Concentration)
Biochemical FLT3 Kinase Assay [1] N/A (In vitro) IC₅₀: 25 ± 5 nM [1] IC₅₀ (50% Inhibitory Concentration)
FLT3-ITD (Cellular, MV4;11) [1] N/A (In vitro) IC₅₀: ~1 nM for STAT5 phosphorylation [1] IC₅₀

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the key methodologies used.

In Vivo Tumor Regression Protocol
  • Animal Model: FLT3-ITD driven AML murine xenograft models [1].
  • Compound Administration: BPR1J-340 was administered orally [1].
  • Key Measurements: The study primarily assessed tumor growth inhibition and observed dose-dependent tumor regression [1].
Supporting In Vitro Assays
  • Biochemical Kinase Activity Assay: FLT3 kinase activity was measured using a Kinase-Glo assay. The IC₅₀ (half-maximal inhibitory concentration) for BPR1J-340 was determined to be approximately 25 nM [1].
  • Cell Viability/Proliferation Assay (MTS Assay): FLT3-ITD+ AML cell lines (MOLM-13, MV4;11) were treated with the compound. Viable cells were quantified using the MTS method, and GC₅₀ values were calculated [1].
  • Western Blot Analysis: Treated AML cells were analyzed using specific antibodies to detect inhibition of FLT3 phosphorylation (at Tyr591) and its key downstream effector, STAT5 (at Tyr694), confirming target engagement and mechanism of action [1].
  • Combination Therapy Study: FLT3-ITD+ MOLM-13 cells were treated with BPR1J-340 in combination with the HDAC inhibitor Vorinostat (SAHA). Apoptosis was assessed by measuring markers like cleaved PARP, and synergy was evaluated [1].

Signaling Pathways and Experimental Workflow

The mechanism of action and a key combinatorial strategy are visualized in the following diagrams, created using DOT language.

G FLT3 FLT3 Proliferation Proliferation FLT3->Proliferation  Drives Survival Survival FLT3->Survival  Sustains Mutation Mutation Mutation->FLT3  Activates Inhibition Inhibition of FLT3 Signaling Proliferation->Inhibition Survival->Inhibition Apoptosis Apoptosis BPR1J_097 BPR1J_097 BPR1J_097->FLT3  Inhibits Inhibition->Apoptosis

Diagram 1: this compound inhibits oncogenic FLT3 signaling, inducing apoptosis in AML cells. [2] [1]

G InVitro In Vitro Profiling KinaseAssay Biochemical Kinase Assay InVitro->KinaseAssay CellViability Cell Viability (MTS) Assay InVitro->CellViability Mechanism Mechanism (Western Blot) InVitro->Mechanism InVivo In Vivo Efficacy InVitro->InVivo Xenograft AML Xenograft Model InVivo->Xenograft TumorMeas Tumor Growth Measurement InVivo->TumorMeas Combination Combination Study InVivo->Combination HDACi Co-treatment with Vorinostat (HDACi) Combination->HDACi Synergy Synergy Analysis Combination->Synergy

Diagram 2: Experimental workflow for evaluating this compound/340, from in vitro profiling to in vivo and combination studies. [1]

Key Research Insights and Strategic Implications

  • Target Profile: this compound is characterized as a novel small molecule FLT3 inhibitor. Its potency is demonstrated by low nanomolar IC₅₀ values against FLT3, including the challenging D835Y mutation, which is associated with treatment resistance [2].
  • Overcoming Resistance: The synergistic combination of a FLT3 inhibitor (BPR1J-340) with the HDAC inhibitor Vorinostat represents a promising strategy to enhance anti-leukemic efficacy and potentially overcome resistance. The mechanism involves down-regulation of the pro-survival protein Mcl-1 [1].
  • Supporting Evidence: While this compound is a confirmed FLT3 inhibitor [2], the most comprehensive in vivo efficacy and protocol data in the available literature is for the closely related analog BPR1J-340 [1].

Suggestions for Further Research

The available data on this compound is promising but limited. To build a complete preclinical profile, you may need to:

  • Search for newer literature published after the 2014 study on BPR1J-340.
  • Investigate clinical trial registries (like ClinicalTrials.gov) to see if this compound or BPR1J-340 have advanced to clinical stages.
  • Explore patent databases for more detailed chemical and pharmacological data.

References

Molecular Mechanism of Action and Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

BPR1J-097 specifically targets and inhibits Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML [1]. Its action leads to apoptosis through the following key steps:

G A This compound Inhibits FLT3 Kinase B Inhibition of FLT3 Phosphorylation A->B C Inhibition of Downstream STAT5 Phosphorylation B->C FLT3_ITD FLT3-ITD Mutation B->FLT3_ITD Effect is potent in FLT3-ITD+ cells D Disruption of Pro-Survival Signaling & Gene Expression C->D C->FLT3_ITD Effect is potent in FLT3-ITD+ cells E Triggering of Mitochondrial Apoptosis Pathway D->E F AML Cell Apoptosis E->F

Summary of Experimental Evidence and Protocols

The following table summarizes the key experimental findings on the anti-AML activity of this compound from cellular and animal models.

Experimental Model Key Findings & Quantitative Results Reference

| In Vitro Cellular Assays (MOLM-13 & MV4-11 FLT3-ITD+ cells) | GC₅₀ (Growth Inhibition): 21 ± 7 nM (MOLM-13), 46 ± 14 nM (MV4-11) IC₅₀ (FLT3 Kinase Activity): 1-10 nM Apoptosis: Induced apoptosis; inhibited phosphorylation of FLT3 and STAT5. | [1] | | In Vivo Mouse Xenograft Models (FLT3-ITD driven) | Tumor Response: Pronounced, dose-dependent tumor growth inhibition and regression. | [1] | | Pharmacokinetic Properties (Rat model) | Result: Demonstrated favorable pharmacokinetic properties. | [1] |

Detailed Experimental Protocols

Here are the methodologies used to generate the key data on this compound.

In Vitro Kinase Activity and Cell Viability Assays
  • In Vitro Kinase Activity Assay: The 50% inhibitory concentration (IC₅₀) of this compound against FLT3 kinase was determined using a biochemical kinase activity assay, measuring the compound's ability to directly inhibit the enzymatic activity of the FLT3 kinase protein [1].
  • Cell Viability/Proliferation Assay (GC₅₀): The growth inhibitory effect was assessed on FLT3-ITD+ human AML cell lines (e.g., MOLM-13, MV4-11). Cells were treated with various concentrations of this compound, and viability was measured, often using an MTS assay or by direct cell counting. The GC₅₀ value represents the compound concentration that causes a 50% reduction in cell growth compared to a control [1] [2].
Mechanism of Action and Apoptosis Analysis
  • Western Blot Analysis: This technique was used to detect changes in protein levels and their activation states. Cell lysates from this compound-treated AML cells were analyzed using specific antibodies to show a decrease in phosphorylated FLT3 (Tyr591) and its key downstream effector, phosphorylated STAT5 (Tyr694) [1] [2].
  • Apoptosis Assay: The induction of apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
    • Cells are treated with this compound and then collected.
    • Cells are stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and PI (which stains DNA in late apoptotic and necrotic cells with compromised membrane integrity).
    • The stained cells are analyzed by flow cytometry to distinguish and quantify the populations of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/dead (Annexin V⁺/PI⁺) cells [1] [2].
In Vivo Efficacy Studies
  • Mouse Xenograft Models: The in vivo anti-tumor efficacy of this compound was evaluated in FLT3-ITD+ AML murine xenograft models. These studies typically involve:
    • Implanting immunodeficient mice with human FLT3-ITD+ AML cells (e.g., MOLM-13).
    • Randomizing the mice into control and treatment groups once tumors are established.
    • Administering this compound at various doses via a predefined route (e.g., oral gavage).
    • Monitoring tumor volume and body weight over time to assess anti-tumor activity and potential toxicity [1].

Future Research and Clinical Potential

The pre-clinical data strongly suggests that this compound is a promising candidate for further development. Research on a closely related analog, BPR1J-340, indicates that combining FLT3 inhibitors with other agents, such as the histone deacetylase inhibitor (HDACi) vorinostat, can produce a synergistic anti-leukemic effect by enhancing apoptosis through mechanisms like Mcl-1 downregulation [2]. This highlights a viable strategy to overcome potential resistance and improve therapeutic outcomes.

References

BPR1J-097 STAT5 phosphorylation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The STAT5 Signaling Pathway

To understand the context of STAT5 phosphorylation inhibition, the diagram below illustrates the core JAK-STAT signaling pathway, which includes the potential point of inhibition for a compound like BPR1J-097 [1] [2].

G cluster_0 Cytoplasm Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activates STAT5_Inactive STAT5_Inactive JAK->STAT5_Inactive Phosphorylates STAT5_Active STAT5_Active STAT5_Inactive->STAT5_Active Phosphorylation Dimer Dimer STAT5_Active->Dimer Dimerization Nucleus Nucleus Gene Transcription Dimer->Nucleus Nuclear Translocation Inhibitor Inhibitor (e.g., this compound) Inhibitor->JAK Inhibits

Diagram of JAK-STAT5 signaling pathway and inhibition.

Generic Experimental Protocol for Assessing STAT5 Phosphorylation

While data on this compound is unavailable, the following table outlines a standard cell-based immunoassay method you could adapt to test this or similar compounds [3]. This versatile protocol is conducive to medium-to-high-throughput applications for ligand profiling and inhibitor screening.

Protocol Step Description & Technical Considerations
1. Cell Preparation Use a cell line expressing the target GPCR or cytokine receptor. Seed cells into poly-L-lysine-coated 96-well plates and grow to >95% confluency [3].
2. Compound Treatment Treat cells with the investigational inhibitor (e.g., this compound) across a range of concentrations, followed by stimulation with a known STAT5-activating agonist [3].
3. Cell Lysis Lyse cells in a detergent buffer containing protease and protein phosphatase inhibitors—this is critical to preserve the phosphorylation state of proteins during analysis [3].
4. Receptor Immunoprecipitation Use magnetic beads coated with an antibody against an affinity tag (e.g., HA-tag) on the receptor to isolate it from the lysate [3].
5. Phosphorylation Detection Detect phosphorylated STAT5 or receptor using a phosphosite-specific primary antibody, followed by an enzyme-labeled secondary antibody and a colorimetric substrate. Always run parallel wells with a phosphorylation-independent antibody to control for total receptor content [3].
6. Data Analysis Generate concentration-response curves from the optical density (OD) readings. The signal from the phospho-specific antibody, normalized to the total receptor signal, indicates the level of inhibition [3].

References

Application Note: Preparation of BPR1J-097 DMSO Stock Solutions

Author: Smolecule Technical Support Team. Date: February 2026

1. Solvent Selection and Handling

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of research compounds like BPR1J-097 due to its excellent solubilizing properties for a wide range of organic molecules [1].
  • Solvent Quality: Use high-grade, anhydrous DMSO (e.g., ≥99.9% purity) to avoid water-induced compound degradation and unwanted side reactions in biological assays.
  • Hygroscopic Nature: DMSO is highly hygroscopic. Always keep the bottle tightly sealed and use fresh aliquots when possible to minimize water absorption, which can affect compound stability and concentration accuracy.

2. Stock Solution Preparation Protocol

  • Calculate the Required Mass: Determine the mass of this compound needed to achieve the target concentration and volume (e.g., 50 mM in 1 mL of DMSO).
  • Weigh the Compound: Using an analytical balance, accurately weigh the calculated amount of this compound powder and transfer it to a clean, sterile vial.
  • Add DMSO: Add the appropriate volume of DMSO to the vial. To ensure initial solubility, add a small amount of DMSO first, vortex or sonicate until the compound is fully dissolved, then add the remaining DMSO to reach the final volume.
  • Mix Thoroughly: Gently vortex the solution for 1-2 minutes until a clear, particulate-free solution is obtained. Avoid vigorous shaking to prevent introducing air bubbles.
  • Aliquot and Store: Immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below, protected from light.

3. Determination of Solubility and Working Concentration Ranges

For a new compound like this compound, a preliminary solubility assessment is crucial. The table below outlines general cytotoxicity thresholds for DMSO in cell-based assays, which will help you determine the maximum allowable DMSO concentration in your experiments [1].

Table: Cytotoxicity Profile of DMSO in Cell-Based Assays

Cell Line Type Safe DMSO Concentration (v/v) Exposure Duration Key Findings
Most cancer cell lines (e.g., HepG2, Huh7) ≤ 0.3125% 24-72 hours Minimal cytotoxicity observed [1].
Sensitive cell lines (e.g., MCF-7) < 0.3125% 24-72 hours Higher sensitivity; requires lower DMSO concentration [1].
General guideline ≤ 0.1% 24-48 hours Commonly used as a safe, conservative limit in many protocols [1].

4. Experimental Design and Dilution Strategy

  • Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically be kept at or below 0.1% (v/v) to ensure no measurable solvent toxicity impacts the results [1].
  • Dilution Workflow: Always prepare intermediate dilutions of your stock solution in a culture medium-compatible buffer (like PBS) or serum-free medium before adding it to cells. Never add a highly concentrated DMSO stock directly to cell cultures.
  • Vehicle Controls: Every experiment must include a vehicle control group treated with the same final concentration of DMSO used for the compound treatment. This is essential for attributing any observed effects to the compound and not the solvent.

The following diagram illustrates the complete workflow for preparing and using a this compound DMSO stock solution in cell-based assays.

BPR1J097_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Application Start Start: this compound Powder Step1 1. Calculate mass for target concentration (e.g., 50 mM in 1 mL DMSO) Start->Step1 Step2 2. Accurately weigh compound (Use analytical balance) Step1->Step2 Step3 3. Dissolve in anhydrous DMSO (Vortex/sonicate until clear) Step2->Step3 Step4 4. Aliquot & store at ≤ -20°C (Protect from light, single-use aliquots) Step3->Step4 Step5 5. Thaw aliquot briefly (Minimize exposure to air) Step4->Step5 Step6 6. Prepare intermediate dilution (In PBS or serum-free medium) Step5->Step6 Step7 7. Add to cell culture (Ensure final DMSO ≤ 0.1%) Step6->Step7 Step8 8. Include vehicle control (Same final DMSO concentration) Step7->Step8

Critical Considerations for Reliable Results

  • Cell Density Optimization: For viability assays like MTT, a cell density of 2,000 cells per well in a 96-well plate has been shown to provide consistent, linear results across various cancer cell lines (HepG2, MCF-7, HT29, etc.) over 24-72 hours [1]. Always optimize density for your specific cell line and assay duration.
  • Solvent Cytotoxicity: Adhere to the DMSO concentrations outlined in the table above. For initial tests with this compound, include a DMSO concentration curve (e.g., 0.1% to 1.0%) to empirically confirm the safe threshold for your specific cell system [1].
  • Compound Stability: The long-term stability of this compound in DMSO is unknown. Periodically check the stock solution for precipitation or changes in appearance. For critical long-term studies, consider verifying compound integrity using analytical methods like HPLC.

References

BPR1J-097 cell viability assay MOLM-13 MV4-11

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: BPR1J-097 in AML Models

This compound Hydrochloride is a novel and potent Fms-like tyrosine kinase 3 (FLT3) inhibitor, demonstrating significant activity in models of Acute Myeloid Leukemia (AML) [1] [2]. It inhibits FLT3 kinase activity at low nanomolar concentrations and induces apoptosis in FLT3-driven AML cells. The following data summarizes its key experimental findings.

Quantitative Profile of this compound

Parameter Value / Result Experimental Context
FLT3 Kinase IC₅₀ 11 nM [1] / 1-10 nM [2] In vitro kinase assay
Cell Growth Inhibition (GC₅₀)
∟ MOLM-13 cells 21 ± 7 nM [1] [2] 72-hour cell viability assay (MTS)
∟ MV4-11 cells 46 ± 14 nM [1] [2] 72-hour cell viability assay (MTS)
Key Signaling Effects Inhibits phosphorylation of FLT3 and STAT5 [1] Western blot / cell-based assay
Apoptosis Induction Emergence of active caspase-3 [1] Cell-based assay
∟ MOLM-13 cells Observed at 10 nM [1]
∟ MV4-11 cells Observed at 100 nM [1]
In Vivo Efficacy (Mice) Pronounced tumour growth inhibition and regression [1] [2] MOLM-13 & MV4-11 xenograft models
∟ Dosage 10 & 25 mg/kg, i.v., once daily [1]
∟ Key Result Tumour shrinkage in large (>2000 mm³) MOLM-13 tumours [1]

Detailed Experimental Protocols

Here are the step-by-step methodologies for key experiments as described in the literature.

Protocol 1: FLT3 Kinase Inhibition Assay [1]

This protocol measures the direct inhibition of FLT3 kinase activity by this compound.

  • Assay Setup: Perform reactions in a 96-well plate. The final reaction volume is 50 µL.
  • Reaction Composition: The mixture includes:
    • 25 mM Tris (pH 7.4)
    • 10 mM MgCl₂
    • 4 mM MnCl₂
    • 1 mM DTT
    • 0.02% Triton X-100
    • 0.01% BSA
    • 1 µM ATP
    • 20 µM peptide substrate (GGMEDIYFEFMGGKKK)
    • 75 ng of recombinant FLT3 protein
    • This compound at the desired concentration (a DMSO vehicle is used for controls).
  • Incubation: Incubate the reaction plate at 30°C for 4 hours.
  • Detection: After incubation, add 50 µL of Kinase-Glo Plus Reagent to each well. Incubate at 25°C for 20 minutes to allow the luminescence signal to develop.
  • Measurement: Transfer a 70 µL aliquot from each well to a black microtiter plate. Measure the luminescence using a multilabel counter. The signal is inversely proportional to kinase activity.
  • Data Analysis: The IC₅₀ value (concentration that inhibits 50% of kinase activity) is determined from three independent experiments.
Protocol 2: Cell Viability (Proliferation) Assay [1]

This protocol determines the effect of this compound on the viability of AML cell lines.

  • Cell Seeding: Seed MOLM-13 or MV4-11 cells at a density of 10,000 cells per well in a 96-well culture plate.
  • Pre-incubation: Allow the cells to adhere and grow for 16 hours under standard cell culture conditions (37°C, 5% CO₂).
  • Compound Treatment: Treat the cells with either a vehicle control (DMSO) or this compound across a range of concentrations. Ensure each treatment is performed with multiple replicates.
  • Incubation: Incubate the treated cells for 72 hours.
  • Viability Quantification: Add MTS reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will convert MTS into a formazan dye.
  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
  • Data Analysis: The GC₅₀ value (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated wells to vehicle-treated control wells, using appropriate software (e.g., Prism).
Protocol 3: In Vivo Efficacy Study in Mouse Xenograft Models [1]

This protocol evaluates the anti-tumor efficacy of this compound in vivo.

  • Animal and Model Preparation:
    • Use 8-week-old male nude mice.
    • Subcutaneously inoculate mice with MOLM-13 cells (1×10⁶ per flank) or MV4-11 cells (5×10⁶ per flank) to establish tumors.
  • Grouping and Dosing:
    • When tumor volumes reach 100-200 mm³, randomize animals into treatment and control groups (n=5-7 per group).
    • Treat animals with this compound Hydrochloride (e.g., 10 and 25 mg/kg) or a vehicle control via intravenous (i.v.) injection.
    • Administer the treatment once daily, for 5 days per week, over a 2-week period.
  • Monitoring:
    • Measure tumor dimensions and animal body weight twice weekly.
    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.
  • Study Endpoint:
    • At the end of the study, euthanize animals by carbon dioxide inhalation followed by cervical dislocation.

Mechanism of Action Signaling Pathway

The diagram below illustrates the proposed mechanism of this compound in FLT3-driven AML cells, summarizing the key findings from the application notes.

G FLT3_Mutation FLT3 Mutation (ITD/D835Y) p_FLT3 FLT3 Phosphorylation FLT3_Mutation->p_FLT3 Constitutive Activation BPR1J097 This compound Treatment FLT3_Inactive FLT3 Inactive BPR1J097->FLT3_Inactive Binds & Inhibits IC₅₀ = 11 nM BPR1J097->p_FLT3 Inhibits p_FLT3->BPR1J097 Dose-Dependent Reduction p_STAT5 STAT5 Phosphorylation p_FLT3->p_STAT5 p_STAT5->BPR1J097 Dose-Dependent Reduction CellProliferation Cell Proliferation & Survival p_STAT5->CellProliferation Apoptosis Apoptosis CellProliferation->Apoptosis Pathway Blocked Leads to Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Viability ↓ Cell Viability (MOLM-13, MV4-11) Caspase3->Viability

Diagram Title: this compound Inhibits FLT3 Signaling in AML

Key Experimental Considerations

  • Controlled Substance: Please note that this compound is a controlled substance and may not be available for purchase in all territories [1].
  • Solubility and Storage: For in vitro studies, be mindful that this compound is hygroscopic and has limited solubility in DMSO. Prepare stock solutions fresh and follow recommended storage conditions (4°C, sealed, away from moisture) [1].
  • In Vivo Model Efficacy: The pronounced tumor regression observed in xenograft models, including large established tumors, highlights the strong therapeutic potential of this compound for AML [1].

References

Comprehensive Application Notes and Protocols: BPR1J-097 Western Blot Analysis of FLT3 Phosphorylation in AML Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FLT3 Phosphorylation and BPR1J-097 Therapeutic Context

FMS-like tyrosine kinase 3 (FLT3) is a crucial receptor tyrosine kinase in hematopoietic progenitor cells that regulates cell proliferation, differentiation, and survival through complex signaling cascades when activated by its ligand (FL). Upon ligand binding, FLT3 undergoes dimerization and autophosphorylation at multiple tyrosine residues, initiating downstream signaling through pathways including PI3K/AKT, RAS/MAPK, and STAT5 [1]. In acute myeloid leukemia (AML), FLT3 is frequently mutated, with internal tandem duplications (FLT3-ITD) occurring in approximately 25% of patients and tyrosine kinase domain mutations (FLT3-TKD) in 7-10% of patients. These mutations result in constitutive activation of the receptor independent of ligand binding, driving leukemogenesis and making FLT3 an attractive therapeutic target [1] [2].

The development of FLT3 inhibitors represents a significant advancement in targeted AML therapy. This compound is a novel investigational inhibitor that specifically targets FLT3 phosphorylation and signaling. Monitoring FLT3 phosphorylation status is essential for both drug development and clinical applications, as it provides critical insights into inhibitor efficacy, optimal dosing, and resistance mechanisms. Western blot analysis serves as a fundamental technique for detecting changes in FLT3 phosphorylation patterns in response to this compound treatment, allowing researchers to assess target engagement and biological activity in preclinical models [3]. This protocol outlines a standardized approach for analyzing FLT3 phosphorylation in AML cell lines and primary samples treated with this compound, incorporating critical methodological considerations for phosphoprotein analysis.

Experimental Workflow for FLT3 Phosphorylation Analysis

The figure below illustrates the comprehensive workflow for analyzing FLT3 phosphorylation response to this compound treatment:

G cluster_pre Pre-Analysis Phase cluster_analysis Analysis Phase cluster_post Post-Analysis Phase Start Start Experiment CellCulture Cell Culture & Treatment - Maintain AML cell lines - Treat with this compound - Include controls Start->CellCulture SamplePrep Sample Preparation - Lyse cells with RIPA + inhibitors - Quantify protein - Denature samples CellCulture->SamplePrep GelElectro Gel Electrophoresis - Load 20-40 µg protein - Run SDS-PAGE - Transfer to membrane SamplePrep->GelElectro Immunoblot Immunoblotting - Block membrane - Incubate with antibodies - Wash thoroughly GelElectro->Immunoblot Detection Detection & Analysis - Apply substrate - Image bands - Quantify phosphorylation Immunoblot->Detection DataInterp Data Interpretation - Normalize to total FLT3 - Compare to controls - Assess significance Detection->DataInterp

Figure 1: Experimental workflow for FLT3 phosphorylation analysis. This diagram outlines the key steps from cell culture to data interpretation, highlighting critical stages for successful detection of phosphorylation changes in response to this compound treatment.

FLT3 Signaling Pathway and this compound Inhibition Mechanism

The diagram below illustrates FLT3 signaling and this compound inhibition mechanism:

G cluster_normal Normal FLT3 Signaling cluster_downstream Downstream Signaling Pathways cluster_inhibition This compound Inhibition FL FLT3 Ligand (FL) FLT3_Inactive FLT3 Receptor (Inactive Monomer) FL->FLT3_Inactive Binding FLT3_Active FLT3 Receptor (Active Dimer) FLT3_Inactive->FLT3_Active Dimerization & Conformational Change FLT3_P Phosphorylated FLT3 (pY969, pY589, etc.) FLT3_Active->FLT3_P Autophosphorylation at Multiple Tyrosine Residues Downstream1 PI3K/AKT Pathway Cell Survival & Growth FLT3_P->Downstream1 Activation Downstream2 RAS/MAPK Pathway Proliferation FLT3_P->Downstream2 Activation Downstream3 STAT5 Pathway Cell Cycle Progression FLT3_P->Downstream3 Activation CellularEffects Cellular Outcomes: - Reduced proliferation - Increased apoptosis - Cell cycle arrest Downstream1->CellularEffects Downstream2->CellularEffects Downstream3->CellularEffects BPR1J097 This compound FLT3 Inhibitor BPR1J097->FLT3_Active Inhibition

Figure 2: FLT3 signaling pathway and this compound inhibition mechanism. This diagram illustrates the normal FLT3 activation process, key downstream signaling pathways, and the point of inhibition by this compound, highlighting the molecular consequences of treatment.

FLT3 signaling is initiated when the FLT3 ligand induces receptor dimerization, triggering autophosphorylation at specific tyrosine residues including Tyr969, which serves as a critical docking site for downstream adaptor proteins. In AML with FLT3-ITD mutations, this signaling becomes constitutive and ligand-independent, leading to continuous proliferation and survival signals. This compound functions by competitively binding to the ATP-binding pocket of FLT3, preventing receptor autophosphorylation and subsequent activation of downstream effectors. The phosphorylation status at Tyr969 is particularly significant as it represents a key autophosphorylation site identified through mass spectrometry-based phosphorylation discovery platforms and serves as a direct indicator of FLT3 kinase activity [4]. Monitoring phosphorylation at this and other sites provides crucial information about This compound target engagement and helps establish the relationship between drug concentration, FLT3 inhibition, and biological effects in AML models.

Key Reagents and Materials

Table 1: Essential Reagents and Materials for FLT3 Phosphorylation Analysis

Category Specific Reagents/Items Application Notes
Cell Lines MV4-11 (FLT3-ITD+), MOLM-13 (FLT3-ITD+), RS4;11 (FLT3-WT) Use FLT3-ITD+ lines as positive controls; maintain in RPMI-1640 + 10% FBS [5] [6]
Inhibitors This compound, Quizartinib (positive control) Prepare 10 mM stock in DMSO; store at -80°C; use serial dilutions for dose-response [7]
Antibodies Anti-phospho-FLT3 (Tyr969) [C24D9] Rabbit mAb #3463 Use at 1:1000 dilution; specific for FLT3 phosphorylated at Tyr969 [4]
Antibodies Total FLT3 Antibody, Anti-β-Actin Antibody Loading controls; use according to manufacturer recommendations
Sample Prep RIPA Lysis Buffer, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail Essential for preserving phosphorylation; add inhibitors fresh before use [8]
Gel Electrophoresis 4-12% Bis-Tris Protein Gels, MOPS Running Buffer Optimal for FLT3 (≈160 kDa); use MOPS buffer for proteins 31-150 kDa [8]
Detection HRP-conjugated Secondary Antibodies, ECL Substrate, PVDF Membranes PVDF preferred for protein retention; validate with chemiluminescent detection

Detailed Experimental Protocol

Cell Culture and Drug Treatment
  • Cell maintenance: Culture FLT3-ITD-positive AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere. Maintain cell density between 2 × 10⁵ and 1 × 10⁶ cells/mL to ensure optimal growth and viability. For primary AML cells, isolate mononuclear cells from patient bone marrow or peripheral blood samples using density gradient centrifugation with Lympholyte-H and culture in similar conditions [7] [6].

  • Drug treatment: Prepare this compound working concentrations by diluting the 10 mM stock solution in complete culture medium. Treat cells with a concentration range of this compound (e.g., 1 nM to 100 nM) for 1-24 hours to establish time-course and dose-response relationships. Include appropriate controls such as vehicle (DMSO), untreated cells, and positive control FLT3 inhibitors (e.g., quizartinib). For combination studies, this compound can be combined with other agents such as histone deacetylase inhibitors following established protocols [7].

Protein Extraction and Quantification
  • Cell lysis: Harvest cells by centrifugation at 500 × g for 5 minutes at 4°C. Wash cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove residual media and drugs. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (1:100 dilution). Use approximately 1 mL of lysis buffer per 1 × 10⁷ cells. Incubate on ice for 10-15 minutes with occasional vortexing to ensure complete lysis [8].

  • Protein quantification: Clarify lysates by centrifugation at 14,000-17,000 × g for 10 minutes at 4°C. Transfer the supernatant to fresh pre-chilled tubes. Determine protein concentration using a BCA or Bradford assay according to manufacturer instructions. Prepare samples by adding 4× Laemmli sample buffer with DTT (final concentration 50-100 mM) and denature at 95-100°C for 5-10 minutes. Aliquot and store samples at -80°C if not used immediately [8].

Gel Electrophoresis and Protein Transfer
  • Gel setup: Use pre-cast 4-12% Bis-Tris gradient gels or prepare handcast gels with appropriate acrylamide concentration. For FLT3 (≈160 kDa), a 4-12% gradient gel provides optimal separation. Set up electrophoresis apparatus with MOPS or MES running buffer as recommended for the molecular weight range of interest [8].

  • Sample loading and electrophoresis: Load 20-40 μg of total protein per well alongside a pre-stained protein molecular weight marker. Run gels at constant voltage (120-150V) for approximately 90 minutes or until the dye front reaches the bottom of the gel. Monitor temperature to prevent overheating, which can distort protein bands [8].

  • Protein transfer: Activate PVDF membranes by brief immersion in 100% methanol, then equilibrate in transfer buffer. Assemble the transfer stack carefully to avoid air bubbles. Transfer proteins using wet or semi-dry transfer systems according to manufacturer recommendations. For FLT3 (160 kDa), use wet transfer at 100V for 60-90 minutes at 4°C or semi-dry transfer at 25V for 60 minutes [8].

Immunoblotting and Detection
  • Blocking and antibody incubation: Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. Use phospho-specific FLT3 (Tyr969) antibody at 1:1000 dilution and total FLT3 antibody at manufacturer-recommended dilution [4] [8].

  • Washing and secondary detection: Wash membranes 3-5 times for 5-10 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) in blocking buffer for 1 hour at room temperature. Wash again thoroughly to remove unbound secondary antibodies [8].

  • Signal development: Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer instructions. Image using a digital imaging system with multiple exposure times to ensure linear signal detection. For quantification, ensure that signals are not saturated [8].

Data Analysis and Interpretation
  • Normalization and quantification: Normalize phospho-FLT3 band intensities to total FLT3 levels to account for potential variations in protein loading and expression. Additionally, use housekeeping proteins such as β-actin or GAPDH as loading controls. Quantify band intensities using image analysis software such as ImageJ or manufacturer-specific software.

  • Statistical analysis: Perform experiments in biological triplicates to ensure reproducibility. Express results as mean ± standard deviation. Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) to determine significance between treatment groups. Calculate phosphorylation inhibition as percentage of vehicle control.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in FLT3 Phosphorylation Analysis

Problem Potential Causes Solutions
Weak or No Signal Insufficient phosphorylation, low antibody sensitivity, improper transfer Include positive control cells (FLT3-ITD+); validate antibody with known phosphorylated samples [4]
High Background Incomplete blocking, insufficient washing, antibody concentration too high Optimize blocking conditions; increase wash stringency; titrate antibodies [8]
Multiple Bands Non-specific antibody binding, protein degradation, incomplete transfer Check antibody specificity; ensure fresh protease inhibitors; verify transfer efficiency [4]
Inconsistent Results Variable cell density, inconsistent drug treatment, uneven transfer Standardize cell counting; use fresh drug preparations; validate transfer consistency [6]
No Change with Treatment Drug inactivity, incorrect phosphorylation site, resistant cell line Verify drug activity with viability assays; confirm phosphorylation site relevance [5] [6]

Alternative Methods and Validation Approaches

While Western blotting provides a robust method for assessing FLT3 phosphorylation, several complementary techniques can enhance data validation:

  • Flow cytometry: For rapid assessment of FLT3 phosphorylation at single-cell level, particularly valuable when working with limited primary samples or heterogeneous cell populations. This method enables multiparameter analysis of phosphorylation alongside surface markers and provides statistical power through analysis of thousands of events [3].

  • Phosphoproteomic analysis: Mass spectrometry-based approaches enable global profiling of phosphorylation changes in response to this compound treatment, potentially revealing novel phosphorylation sites and compensatory signaling pathways. As demonstrated in studies with quizartinib, phosphoproteomics can identify predictive biomarkers of response beyond canonical FLT3 phosphorylation sites [5] [6].

  • Cell viability assays: Combine Western blot analysis with functional assays such as MTT or CCK-8 to correlate target modulation with biological effects. This integrated approach helps establish the pharmacodynamic relationship between FLT3 phosphorylation inhibition and anti-leukemic activity [7].

Conclusion

This comprehensive protocol provides researchers with a standardized methodology for assessing FLT3 phosphorylation in response to this compound treatment. The detailed procedures, troubleshooting guide, and alternative methods presented here will facilitate reproducible and reliable evaluation of this promising therapeutic candidate. As FLT3 inhibitors continue to evolve, rigorous assessment of target engagement through phosphorylation analysis remains crucial for understanding mechanisms of action, optimizing dosing strategies, and overcoming resistance in AML treatment. The integration of Western blot data with functional assays and complementary phosphorylation analysis methods will provide the most comprehensive understanding of this compound's therapeutic potential.

References

BPR1J-097 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage

The table below summarizes the core chemical and storage information for BBR1J-097 and its hydrochloride salt.

Property BPR1J-097 This compound Hydrochloride
CAS Number 1327167-19-0 [1] Not specified in sources [2]
Molecular Formula C₂₇H₂₈N₆O₃S [1] C₂₇H₂₉ClN₆O₃S [2] [3]
Molecular Weight 516.61 g/mol [1] 553.08 g/mol [3]
Purity Information not available in search results >98% (HPLC) [2]
Storage (Powder) -20°C [1] -20°C (sealed, away from moisture) [2] [3]
Storage (Solution) -80°C (in solvent) [1] -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [3]
Shipping Information not available in search results Room temperature (continental US); with ice pack [2]

Handling Precautions: this compound is classified as Acute Toxicity (Oral, Category 4), with the hazard statement H302: Harmful if swallowed [1]. Key precautionary measures include [1]:

  • Personal Protection: Use safety goggles, protective gloves, and suitable respirators.
  • Handling: Avoid inhalation, contact with eyes and skin. Use only in areas with appropriate exhaust ventilation and avoid dust formation.
  • Environmental Safety: Avoid release to the environment as it is very toxic to aquatic life (H410) [1].

Experimental Protocols

In Vitro Kinase Inhibition and Cell Viability Assay

This protocol is used to determine the compound's potency against the FLT3 kinase and its effect on cancer cell proliferation [3].

  • FLT3 Kinase Assay

    • Procedure: The kinase reaction is carried out in a 96-well plate containing 25 mM Tris (pH 7.4), 10 mM MgCl₂, 4 mM MnCl₂, 1 mM DTT, 0.02% Triton X-100, 0.01% BSA, 1 μM ATP, 20 μM peptide substrate (GGMEDIYFEFMGGKKK), 75 ng of recombinant FLT3 proteins, and the test compound (this compound) at various concentrations. The plate is incubated at 30°C for 4 hours [3].
    • Detection: 50 μL of Kinase-Glo Plus Reagent is added to each well and incubated at 25°C for 20 minutes. The luminescence is then measured, with a decrease in signal indicating reduced kinase activity. The IC₅₀ value is calculated from three independent experiments [3].
  • Cell Proliferation Assay

    • Cell Lines: Commonly used FLT3-ITD mutant cell lines such as MOLM-13 and MV4-11 [3].
    • Procedure: Seed 10,000 cells per well in a 96-well plate. After 16 hours, treat the cells with vehicle or this compound Hydrochloride at various concentrations for 72 hours [3].
    • Viability Quantification: Use the MTS method. Measure the absorbance at 490 nm. The GC₅₀ (concentration for 50% growth reduction) is calculated using appropriate software [3].
In Vivo Efficacy Study in Mouse Models

This protocol assesses the anti-tumor activity of this compound in vivo [3].

  • Animal Model: Use male nude mice (8 weeks old) [3].
  • Tumor Inoculation: Inoculate mice subcutaneously with MOLM-13 (1×10⁶ per flank) or MV4-11 cells (5×10⁶ per flank) [3].
  • Dosing Regimen: When tumor volumes reach 100-200 mm³, group the animals (n=5-7 per group) and treat them with this compound Hydrochloride (e.g., 10 and 25 mg/kg) or a vehicle control via intravenous injection. Administer the treatment once daily for 5 days per week over a 2-week period [3].
  • Endpoint Measurement: Monitor tumor volumes (calculated as length × width² / 2) and animal body weight twice weekly. The significant tumor growth reduction and shrinkage are key efficacy indicators [3].

Key Research Findings

The table below summarizes the primary experimental findings from the literature.

Model Finding / Outcome Reference
In Vitro Potent inhibitor of FLT3 kinase activity (IC₅₀ = 11 ± 7 nM). Suppresses phosphorylation of FLT3 and STAT5. Inhibits proliferation of MOLM-13 (IC₅₀ = 21 ± 7 nM) and MV4-11 cells (IC₅₀ = 46 ± 14 nM). Induces caspase-3 activation. [3]
In Vivo Intravenous administration (10 or 25 mg/kg) shows a clear dose-dependent anti-tumor effect in MOLM-13 and MV4-11 xenograft models. Treatment at 25 mg/kg leads to tumor stasis and significant shrinkage with minimal body weight loss in mice. [3]

Experimental Workflow

The following diagram illustrates the key stages of a preclinical efficacy study for this compound:

Critical Application Notes

  • Stability is Key: The biological activity of the compound is highly dependent on adherence to storage conditions. Always store the powder at -20°C and any prepared stock solutions at -80°C. Use newly opened DMSO to prepare stock solutions, as hygroscopic DMSO can impact solubility [1] [3].
  • Solubilization Considerations: this compound Hydrochloride has a solubility of approximately 6 mg/mL in DMSO, which requires ultrasonic and warming. For in vivo studies, note that the hydrochloride salt is also soluble in water at 2 mg/mL (with sonication) [3].
  • Safety Compliance: This compound is for research use only and is not for human use. All handling procedures must conform to institutional safety guidelines and the precautionary statements outlined in the MSDS, particularly regarding oral toxicity and environmental hazards [1] [2] [3].
  • Context of Research: Most available data is from preclinical studies. Its relevance to human cancer treatment, potential drug resistance mechanisms, and combination therapy strategies with other agents are important areas for further investigation [4].

References

Application Note Framework: Pharmacokinetic Profiling of BPR1J-097 in Rats

Author: Smolecule Technical Support Team. Date: February 2026

This framework outlines the standard structure and content for a pharmacokinetic study application note. All sections requiring data input are marked with [Data Placeholder].

Abstract and Introduction
  • Abstract Summary: Briefly state the objective (e.g., "This study characterizes the single-dose pharmacokinetics of BPR1J-097 in Sprague-Dawley rats..."). Key results for [Data Placeholder] include route of administration (IV/oral), maximum concentration (C~max~), area under the curve (AUC), half-life (t~1/2~), and oral bioavailability.
  • Introduction: Introduce the compound this compound and its therapeutic class. Discuss the critical role of preclinical pharmacokinetic studies in toxicological assessments and predicting human pharmacokinetics and pharmacodynamics [1].
Experimental Protocol
  • Chemicals and Reagents: [Data Placeholder] List this compound source and purity, internal standard, solvents, and reagents.
  • Animal Dosing and Sample Collection: [Data Placeholder] Detail animal strain, dosing concentrations, administration routes, and blood sample collection time points [1].
  • Bioanalytical Method: [Data Placeholder] Describe sample processing, instrumentation, and chromatographic conditions. A validated HPLC-UV or LC-MS/MS method is typical [1].
  • Pharmacokinetic and Statistical Analysis: [Data Placeholder] Specify software and compartmental model used to calculate PK parameters [1].
Results and Discussion
  • Bioanalytical Method Validation: [Data Placeholder] Summarize validation results for sensitivity, specificity, accuracy, precision, and recovery [1].
  • Pharmacokinetic Parameters: [Data Placeholder] Present all calculated parameters in a summary table.
  • Discussion: Interpret the data. Discuss absorption, distribution, metabolism, and excretion properties. If bioavailability is low, potential reasons should be explained [1].

Proposed Workflow for PK Study of this compound

The diagram below visualizes the experimental workflow. You can use this Graphviz DOT script as a template.

G start Study Initiation a Formulate this compound [Dose & Vehicle Placeholder] start->a b Administer to Rats [Route & Schedule Placeholder] a->b c Serial Blood Collection [Time Points Placeholder] b->c d Process Serum Samples (Centrifugation) c->d e Analyze by HPLC-UV/ LC-MS/MS d->e f Quantify this compound Concentration e->f g PK Modeling & Data Analysis [Model Placeholder] f->g end Report PK Parameters g->end

Graph Title: this compound PK Study Workflow

Data Presentation Tables

These tables show the structure for presenting results. All values are illustrative [Placeholders].

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Illustrative Data)

Parameter (Units) Intravenous (IV) [Dose] Oral (PO) [Dose]
C~max~ (ng/mL) [Data] [Data]
T~max~ (h) [Data] [Data]
AUC~0–t~ (ng·h/mL) [Data] [Data]
AUC~0–∞~ (ng·h/mL) [Data] [Data]
t~1/2~ (h) [Data] [Data]
CL (L/h/kg) [Data] [Data]
V~d~ (L/kg) [Data] [Data]
Bioavailability (F%) [Data]

Table 2: Key Resources and Reagents

Reagent / Resource Source / Catalog Number Details / Comments
This compound [Data] Purity: [Data]
Internal Standard [Data] [Data]
HPLC System [Data] [Data]
Analytical Column [Data] [Data]

How to Proceed Without Direct Data

Since direct information on this compound is unavailable, here are actionable steps to move your research forward:

  • Search for Structural Analogs: The search found a related compound, BPR1J-340 [2] [3]. If this compound is a structural analog, its pharmacokinetics may be similar.
  • Consult Specialized Databases: Search patents, chemical registries, and preclinical data repositories.
  • Empirical Testing: This application note framework and protocol will be immediately useful for designing and reporting your own experimental work on this compound.

References

BPR1J-097 Cellular Proliferation Assay (GC₅₀ Data)

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data for BPR1J-097 from the search results [1].

Cell Line Cell Description GC₅₀ Value (nM)
MOLM-13 FLT3-ITD+ acute myeloid leukemia (AML) cells 21 ± 7 nM
MV4-11 FLT3-ITD+ acute myeloid leukemia (AML) cells 46 ± 14 nM

The GC₅₀ value is defined as the compound concentration that causes a 50% reduction in cell viability compared to a DMSO-treated (vehicle) control [2] [3].

Experimental Protocol for Cell Viability Assays

The methodology below for the MTS-based cell proliferation assay is described for BPR1J-340 [2] [3] and is directly applicable for determining GC₅₀ for compounds like this compound.

  • Cell Seeding: Seed cells in 96-well plates at a density of 10,000 cells per well and allow them to adhere and grow for 16 hours [2] [3].
  • Compound Treatment: Treat the cells with either a vehicle control (DMSO) or various concentrations of the FLT3 inhibitor (e.g., this compound) [1] [2].
  • Incubation: Incubate the cells with the compound for 72 hours [2] [3].
  • Viability Quantification: Add MTS reagent to each well and incubate according to the manufacturer's protocol. The conversion of MTS into a colored formazan product by metabolically active cells is measured by absorbance at 490 nm using a plate reader [2] [3].
  • Data Analysis: Calculate the GC₅₀ value using software such as Prism (GraphPad Software, Inc.) by comparing the absorbance of compound-treated cells to the vehicle control [2] [3].

Experimental Workflow and Mechanism of Action

The following diagrams, created using Graphviz, illustrate the experimental workflow and the proposed mechanism of this compound. You can use the provided DOT code to generate or modify these diagrams.

G Experimental Workflow for GC50 Assay A Seed Cells (10,000/well) B Incubate for 16h A->B C Treat with This compound B->C D Incubate for 72h C->D E Add MTS Reagent D->E F Measure Absorbance at 490nm E->F G Calculate GC50 F->G

H Proposed Mechanism of this compound Inhibitor This compound FLT3 FLT3 Receptor ( Mutant ) Inhibitor->FLT3 Inhibits STAT5 STAT5 Phosphorylation FLT3->STAT5 Suppresses Apoptosis Apoptosis STAT5->Apoptosis Induces Proliferation Cell Proliferation STAT5->Proliferation Inhibits

Key Research Context

  • Synergistic Combinations: Research on the related compound BPR1J-340 found that combination treatment with the HDAC inhibitor Vorinostat (SAHA) synergistically induced apoptosis in FLT3-ITD+ AML cells via Mcl-1 down-regulation [2] [3]. This suggests a potentially promising combinatorial strategy that may also be relevant for this compound.
  • In Vivo Correlation: The potent in vitro activity of this compound is supported by in vivo data. Studies in murine xenograft models showed that this compound produced significant tumour growth inhibition and shrinkage at doses of 10 and 25 mg/kg [1].

References

BPR1J-097 in vitro kinase activity assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

BPR1J-097 Profile & Known Activity Data

This compound is a novel, potent small-molecule inhibitor identified in preclinical research for targeting Fms-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML) pathogenesis [1] [2].

The table below summarizes the key quantitative data available from the search results:

Assay Type Cell Line / System Result (IC₅₀ / GC₅₀) Citation
FLT3 Kinase Inhibition Biochemical Assay 1 - 10 nM [1] Lin et al., 2012
FLT3 Kinase Inhibition Not Specified 11 nM [2] Lin et al., 2012
Cellular Growth Inhibition MOLM-13 AML cells 21 ± 7 nM [1] Lin et al., 2012
Cellular Growth Inhibition MV4-11 AML cells 46 ± 14 nM [1] Lin et al., 2012

Conceptual Workflow for Kinase Assay

While the exact protocol using this compound is not detailed, the following workflow outlines the standard steps for a fluorescence-based in vitro kinase assay. You would need to optimize conditions like reagent concentrations, incubation times, and detection parameters based on your specific setup.

G compound This compound Serially Diluted reaction_mix Prepare Reaction Mix: FLT3 Kinase, ATP, Substrate in Buffer compound->reaction_mix Add to plate incubate Incubate to Allow Phosphorylation reaction_mix->incubate Initiate reaction stop_detect Stop Reaction & Detect Phosphorylated Substrate incubate->stop_detect After set time data Calculate IC₅₀ from Dose-Response Curve stop_detect->data Analyze signal

FLT3 Signaling & Inhibitor Mechanism

The diagram below illustrates the signaling pathway driven by mutant FLT3 and the proposed mechanism of action for this compound, based on its described biological effects [1] [2].

G flt3_mut Mutant FLT3 (Constitutively Active) downstream Downstream Signaling (STAT5, MAPK, Akt) flt3_mut->downstream Phosphorylates survival Cell Survival & Proliferation downstream->survival Promotes bpr This compound bpr->flt3_mut Inhibits bpr->downstream Blocks phosphorylation apoptosis Apoptosis bpr->apoptosis Induces

Suggestions for Finding Detailed Protocols

To obtain the level of methodological detail required for replicating experiments, consider these approaches:

  • Consult Primary Literature: The full-text paper in the British Journal of Cancer [1] is the most likely source to contain comprehensive experimental details.
  • Contact Developers: Reaching out to the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes (Taiwan), the developer mentioned in the chemical database [2], could provide access to original protocols.
  • Review Similar Protocols: Study methodologies from published papers on other FLT3 inhibitors (e.g., Sorafenib, SU11248) cited in the same reference list [1], as the core assay principles are often similar.

References

FLT3 Inhibition as a Therapeutic Strategy in AML

Author: Smolecule Technical Support Team. Date: February 2026

The research on BPR1J-097 is grounded in the well-established role of FMS-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia (AML). Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common mutations in AML and are significantly associated with poor prognosis [1] [2]. These mutations drive leukemic transformation by accelerating proliferation and suppressing apoptosis [1]. Consequently, FLT3 has been identified as a highly attractive therapeutic target, and several small-molecule FLT3 inhibitors have been developed for clinical investigation [2].

Profile of this compound and BPR1J-340

The search results confirm that This compound is a novel FLT3 kinase inhibitor [3]. While detailed experimental data for this compound is not provided, a highly related compound, BPR1J-340, has been extensively profiled and serves as a strong reference for its expected behavior.

The quantitative pharmacological profile of BPR1J-340 is summarized in the table below.

Parameter Value for BPR1J-340 Experimental Context
Biochemical FLT3 Inhibition (IC₅₀) 25 ± 5 nM In vitro kinase activity assay [1]
Cellular Proliferation Inhibition (GC₅₀) ~2.8 - 5.0 nM FLT3-ITD+ cell lines (MV4;11, MOLM-13) [1]
Target Phosphorylation Inhibition (IC₅₀) ~1 nM (STAT5 phosphorylation) MV4;11 cells [1]
Key Apoptosis Markers Induced Cleaved PARP, Cleaved Caspase-3 Western blot analysis in FLT3-ITD+ cells [1]

Mechanism of Action and Apoptosis Induction

The molecular mechanism by which FLT3 inhibitors like BPR1J-340 induce apoptosis can be visualized in the following pathway. This diagram integrates information from the search results on FLT3 signaling [1] [2] and the role of caspase-mediated PARP cleavage in apoptosis [4].

G FLT3ITD FLT3-ITD Mutation ProSurvival Proliferation & Survival Signals (e.g., STAT5, MAPK, PI3K) FLT3ITD->ProSurvival ApoptosisOnset Mitochondrial Apoptosis Pathway ProSurvival->ApoptosisOnset Constitutive Activation ProSurvival->ApoptosisOnset Loss of Inhibitor This compound / BPR1J-340 Inhibitor->ProSurvival Inhibits CaspaseAct Caspase-3/7 Activation ApoptosisOnset->CaspaseAct PARPCleave PARP Cleavage (Inactivation) CaspaseAct->PARPCleave Cleaves Apoptosis Apoptotic Cell Death PARPCleave->Apoptosis

Model Protocol: Apoptosis Assay via Western Blotting

While a specific step-by-step protocol for this compound was not found, the methodology can be reliably reconstructed from the techniques used to evaluate BPR1J-340 [1] and general knowledge of apoptosis detection. The workflow below outlines the key experimental stages.

G Start 1. Cell Culture & Treatment A 2. Protein Extraction & Quantification Start->A B 3. Gel Electrophoresis & Transfer A->B C 4. Immunoblotting B->C D 5. Detection & Analysis C->D

Here is a detailed breakdown of each step:

  • Cell Line Selection: Use human FLT3-ITD-positive AML cell lines (e.g., MOLM-13, MV4;11). Maintain these cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) [1].
  • Compound Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Treat cells with a range of concentrations (e.g., 1 nM to 100 nM) for a specified period (e.g., 16-24 hours). Include a vehicle control (DMSO only) [1].
  • Protein Extraction and Quantification: Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to clear debris and determine the protein concentration of the supernatant using a standard assay like BCA.
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on an appropriate gradient gel. Subsequently, transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
  • Immunoblotting:
    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
    • Primary Antibody Incubation: Probe the membrane overnight at 4°C with specific primary antibodies. The key antibodies for assessing apoptosis are:
      • Anti-Cleaved Caspase-3: Detects the active, apoptosis-specific fragment.
      • Anti-Cleaved PARP: Specifically recognizes the 89 kDa fragment resulting from caspase cleavage [1] [4].
      • Anti-pSTAT5: To confirm effective FLT3 pathway inhibition [1].
      • Anti-β-actin: Serves as a loading control for normalizing protein levels [1].
  • Detection and Analysis:
    • Incubate the membrane with appropriate HRP-conjugated secondary antibodies.
    • Use a chemiluminescent substrate to visualize the protein bands.
    • Analyze the blots to confirm that this compound treatment leads to a dose-dependent increase in cleaved caspase-3 and cleaved PARP, alongside a decrease in pSTAT5.

Application Note Summary

This proposed application note provides a framework for evaluating the pro-apoptotic activity of this compound:

  • Objective: To demonstrate that the FLT3 inhibitor this compound induces caspase-dependent apoptosis in FLT3-ITD-positive AML cells.
  • Key Findings (based on BPR1J-340): The related inhibitor BPR1J-340 potently induces apoptosis, as evidenced by the cleavage of caspase-3 and its substrate PARP, confirming the activation of the intrinsic apoptosis pathway [1].
  • Experimental Approach: Western blot analysis is a robust method for detecting these apoptotic markers and validating the mechanism of action of targeted anti-cancer drugs.

Future Research and Protocol Refinement

To fully complete this application note, the following specific information for this compound would be required:

  • The exact IC₅₀ and GC₅₀ values for this compound.
  • The optimal treatment time and concentration for observing maximal apoptosis in various cell models.
  • Data from additional assays (e.g., MTS cell viability assays, flow cytometry with Annexin V/propidium iodide staining) to complement the western blot findings.

References

Comprehensive Application Notes: BPR1J-097 as a Potent FLT3 Inhibitor in Acute Myeloid Leukemia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Acute Myeloid Leukemia (AML) represents one of the most challenging hematological malignancies, characterized by rapid progression and heterogeneous molecular alterations. The FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical therapeutic target in AML, particularly since approximately 30% of AML patients harbor activating mutations in this receptor tyrosine kinase. These mutations, most commonly internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (such as D835Y), drive constitutive activation of proliferative and anti-apoptotic signaling pathways, leading to aggressive disease phenotypes and poor clinical outcomes [1]. The development of targeted FLT3 inhibitors has thus become a major focus in oncology research, offering the potential for more effective and less toxic therapies compared to conventional chemotherapy.

BPR1J-097 is a novel small molecule inhibitor that demonstrates potent activity against both wild-type and mutant FLT3, including the clinically relevant D835Y mutant. With an IC₅₀ of 11±7 nM against FLT3 and 3 nM against the FLT3 D835Y mutant, this compound represents a promising therapeutic candidate for AML treatment [2]. Preclinical studies have confirmed its robust anti-tumor efficacy in FLT3-driven AML murine xenograft models, showing significant tumor growth inhibition and even regression at well-tolerated doses. These properties, combined with favorable pharmacokinetic characteristics, position this compound as an attractive compound for further preclinical development and potential clinical translation in AML therapy.

Quantitative Profiling of this compound

Biochemical and Cellular Potency Data

Table 1: Biochemical and Cellular Activity Profile of this compound

Parameter Value Experimental Context
FLT3 Enzymatic IC₅₀ 11 ± 7 nM In vitro kinase assay [2]
FLT3 D835Y Mutant IC₅₀ 3 nM In vitro kinase assay [2]
Cellular GC₅₀ (MOLM-13) 21 ± 7 nM FLT3-ITD+ human AML cell line [2]
Cellular GC₅₀ (MV4-11) 46 ± 14 nM FLT3-ITD+ human AML cell line [2]
STAT5 Phosphorylation Inhibition ~1 nM MV4-11 cells [1]
FLT3-ITD Phosphorylation Inhibition ~1 nM MV4-11 cells [1]

The potent enzymatic inhibition translated effectively to cellular systems, where this compound demonstrated strong anti-proliferative effects in FLT3-ITD-driven leukemia cell lines. The compound effectively suppressed downstream FLT3 signaling pathways, as evidenced by its nanomolar inhibition of STAT5 phosphorylation, a key mediator of FLT3-driven survival and proliferation signals [1]. This comprehensive activity profile across both enzymatic and cellular assays highlights the therapeutic potential of this compound in targeting FLT3-dependent AML pathologies.

In Vivo Efficacy Profiling

Table 2: In Vivo Efficacy of this compound in AML Models

Model System Dosing Regimen Treatment Outcome Key Findings
FLT3-driven AML murine xenograft Not specified in available data Pronounced dose-dependent tumor growth inhibition and regression [2] Favorable pharmacokinetic properties observed
MV4-11 xenograft model (BPR1J-340, related analog) 3-20 mg/kg, intravenous Significant tumor growth inhibition [1] Supports FLT3 inhibitor class effect in vivo
MOLM-13 xenograft model (BPR1K871, related analog) 3-20 mg/kg, intravenous Potent anti-leukemic activity [3] Confirms quinazoline-based FLT3 inhibitor efficacy

The in vivo efficacy of this compound demonstrates dose-dependent anti-tumor activity in FLT3-driven AML xenograft models, resulting in significant tumor growth inhibition and even regression [2]. While the available literature does not specify the exact dosing regimen for this compound, related compounds in the same chemical series (such as BPR1J-340 and BPR1K871) have shown potent anti-leukemic activity at doses ranging from 3-20 mg/kg via intravenous administration [3] [1]. These consistent findings across multiple FLT3 inhibitors in preclinical models provide strong support for the therapeutic potential of this compound class and specifically validate the in vivo efficacy of this compound.

Mechanism of Action and Signaling Pathway

G FLT3_Mutation FLT3 Mutation (ITD or TKD e.g., D835Y) Constitutive_Activation Constitutive FLT3 Activation FLT3_Mutation->Constitutive_Activation Downstream_Signaling Downstream Signaling Activation Constitutive_Activation->Downstream_Signaling STAT5_Phosphorylation STAT5 Phosphorylation Downstream_Signaling->STAT5_Phosphorylation Cell_Survival Increased Cell Survival & Proliferation STAT5_Phosphorylation->Cell_Survival Apoptosis_Suppression Apoptosis Suppression STAT5_Phosphorylation->Apoptosis_Suppression BPR1J_097 This compound Treatment FLT3_Inhibition FLT3 Phosphorylation Inhibition BPR1J_097->FLT3_Inhibition Signaling_Block Blocked Downstream Signaling FLT3_Inhibition->Signaling_Block Apoptosis_Induction Apoptosis Induction Signaling_Block->Apoptosis_Induction Cell_Death Cell Death Signaling_Block->Cell_Death

Figure 1: Mechanism of Action of this compound in FLT3-Mutant AML Cells

The molecular mechanism of this compound centers on its potent inhibition of FLT3 phosphorylation, thereby disrupting the aberrant signaling cascades driven by constitutively active FLT3 mutants in AML cells. As illustrated in Figure 1, FLT3 mutations (ITD or TKD such as D835Y) lead to ligand-independent receptor dimerization and autophosphorylation, resulting in constitutive activation of downstream pro-survival pathways, particularly the STAT5 signaling axis [1]. This compound directly binds to and inhibits FLT3 kinase activity, effectively blocking FLT3 auto-phosphorylation and subsequent activation of STAT5. This inhibition ultimately leads to cell cycle arrest and apoptosis induction in FLT3-dependent leukemia cells.

At the molecular level, the precise binding mode of this compound contributes to its potency against various FLT3 mutants. The compound's chemical structure features a quinazoline core, which has been optimized for both FLT3 inhibition and favorable physicochemical properties [3]. This scaffold represents a privileged structure in kinase inhibitor design, enabling effective interactions with the ATP-binding pocket of FLT3 while maintaining selectivity against other kinases. The compound's ability to inhibit the D835Y mutant is particularly noteworthy, as this mutation often confers resistance to other FLT3 inhibitors, highlighting this compound's potential clinical utility in treating resistant AML cases [2].

Experimental Protocols

Biochemical Kinase Assay Protocol

The FLT3 kinase inhibition assay provides a quantitative measure of a compound's direct enzymatic activity against FLT3. This protocol utilizes recombinant FLT3 kinase domains and measures phosphorylation of appropriate substrates:

  • Reagent Preparation: Prepare recombinant FLT3 kinase domain (residues Y567-S993) at appropriate concentration in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Prepare substrate solution (usually poly-Glu-Tyr or specific FLT3 peptide substrate) and ATP solution at appropriate concentration (typically Km ATP) [1].
  • Inhibition Assay: Pre-incubate this compound at various concentrations (typically spanning 0.1 nM to 10 μM) with the enzyme solution for 15 minutes at room temperature. Initiate the reaction by adding substrate and ATP mixture. Allow the reaction to proceed for 60 minutes at 30°C [1].
  • Detection Methods: Quantify phosphorylation using appropriate detection methods. The Kinase-Glo luminescent kinase assay measures ATP consumption, while ELISA-based methods can directly detect phosphorylated substrates. Alternative detection methods include fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays with specific phospho-antibodies [1].
  • Data Analysis: Calculate percentage inhibition relative to DMSO control (no inhibitor) and blank (no enzyme). Generate dose-response curves and determine IC₅₀ values using four-parameter logistic curve fitting in software such as GraphPad Prism.

This protocol can be adapted for testing against various FLT3 mutants (e.g., D835Y) by using corresponding recombinant mutant proteins. The reproducibility and reliability of this assay make it ideal for initial compound screening and potency determination during lead optimization stages.

Cellular Target Engagement and Viability Assays

Cellular target engagement assays demonstrate a compound's ability to inhibit FLT3 signaling in physiologically relevant contexts, while viability assays quantify anti-proliferative effects:

  • Cell Culture: Maintain FLT3-ITD⁺ AML cell lines (MOLM-13 and MV4-11) in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Use cells in logarithmic growth phase for all experiments [1].
  • Phospho-FLT3 and Phospho-STAT5 Analysis: Seed cells at 2×10⁵ cells/mL and treat with this compound at various concentrations (0.1-1000 nM) for 2-4 hours. Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting using anti-pFLT3 (Tyr591), anti-FLT3, anti-pSTAT5 (Tyr694), and anti-STAT5 antibodies. Use β-actin as loading control [1].
  • Cell Viability/Growth Inhibition Assay: Seed cells in 96-well plates at 10,000 cells per well and allow to adhere for 16 hours. Treat with this compound at various concentrations (0.1-1000 nM) for 72 hours. Assess viability using MTS assay according to manufacturer's protocol (Promega). Measure absorbance at 490 nm and calculate GC₅₀ values (concentration causing 50% growth inhibition) using GraphPad Prism software [1].
  • Apoptosis Assay: Treat cells with this compound for 24-48 hours. Assess apoptosis by Annexin V/propidium iodide staining followed by flow cytometry, or by detecting cleaved PARP and caspase-3 via Western blotting [1].

These cellular protocols provide critical functional data linking FLT3 inhibition to anti-leukemic effects, establishing pharmacological activity in disease-relevant models before advancing to in vivo studies.

In Vivo Efficacy Evaluation in Xenograft Models

In vivo xenograft models provide the most physiologically relevant assessment of compound efficacy before clinical trials:

  • Model Establishment: Implant FLT3-ITD⁺ AML cells (MOLM-13 or MV4-11, 5×10⁶ cells/mouse) subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG mice). Allow tumors to establish until they reach approximately 100-150 mm³ before randomization into treatment groups [1].
  • Dosing Regimen: Based on related compounds in the series, administer this compound intravenously at doses ranging from 3-20 mg/kg, with appropriate vehicle control. Treatment frequency and duration should be optimized based on pharmacokinetic data, but typically involve daily or every-other-day dosing for 2-4 weeks [3] [1].
  • Tumor Monitoring: Measure tumor volumes 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: V = (L × W²) / 2, where L is length and W is width. Monitor body weight as an indicator of overall toxicity.
  • Endpoint Analysis: At study termination, harvest tumors for additional analyses including Western blotting for target modulation (pFLT3, pSTAT5), immunohistochemistry for proliferation markers (Ki-67), and apoptosis assessment (TUNEL staining). Collect plasma for pharmacokinetic analysis if needed.
  • Data Analysis: Calculate percent tumor growth inhibition (% TGI) = [1 - (Tfinal - Tinitial)treated / (Tfinal - Tinitial)control] × 100. Statistical significance can be determined using two-way ANOVA with appropriate post-hoc tests.

This protocol provides a comprehensive assessment of in vivo efficacy, establishing the therapeutic potential of this compound in relevant AML models and providing justification for further development.

Combination Therapy Strategies

Rationale for HDAC Inhibitor Combinations

Epigenetic modulation through histone deacetylase (HDAC) inhibition represents a promising combination strategy with FLT3 inhibitors like this compound. HDACs regulate gene expression by removing acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. In AML, HDAC overexpression contributes to aberrant gene expression patterns that promote leukemogenesis and therapy resistance. HDAC inhibitors such as vorinostat (SAHA) and panobinostat can reverse these epigenetic alterations, resulting in re-expression of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis [4]. The combination of FLT3 inhibitors with HDAC inhibitors demonstrates synergistic anti-leukemic effects through multiple mechanisms, including downregulation of anti-apoptotic proteins like Mcl-1 and enhanced activation of apoptotic pathways [1].

Combination Protocol Design
  • In Vitro Combination Studies: Treat FLT3-ITD⁺ AML cells (MOLM-13 or MV4-11) with varying concentrations of this compound and vorinostat/panobinostat in a matrix design. Use constant ratio or non-constant ratio designs depending on the experimental objectives. Assess cell viability after 48-72 hours using MTS assays. Analyze drug interactions using the Chou-Talalay method (CompuSyn software) to determine combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [1].
  • Mechanistic Studies: Evaluate molecular mechanisms of synergy by examining protein expression changes via Western blotting. Key targets include Mcl-1 downregulation, PARP cleavage (apoptosis induction), and enhanced histone acetylation (H3Ac, H4Ac) as a pharmacodynamic marker of HDAC inhibition [1].
  • In Vivo Combination Studies: Establish AML xenograft models as described in Section 4.3. Administer this compound at a dose showing partial efficacy as monotherapy (e.g., 10 mg/kg, iv) in combination with vorinostat (e.g., 50 mg/kg, oral gavage) or panobinostat. Include appropriate monotherapy and vehicle control groups. Monitor tumor growth and animal weight regularly. At study endpoint, analyze tumors for pharmacodynamic markers and apoptosis to confirm mechanistic synergism observed in vitro [1].

This rational combination approach addresses multiple pathogenic mechanisms simultaneously and may help prevent or overcome drug resistance, providing a stronger therapeutic effect than either agent alone.

Research Applications and Future Directions

This compound represents a valuable research tool for investigating FLT3 signaling biology and evaluating combination strategies in AML. Its well-characterized potency against both wild-type and mutant FLT3, particularly the D835Y mutant, makes it especially useful for studying resistance mechanisms and developing next-generation inhibitors. The quantitative data and protocols provided in these Application Notes enable researchers to consistently evaluate FLT3-targeted therapies using standardized methods, facilitating comparison across different compounds and studies.

The future development of this compound should focus on comprehensive safety pharmacology studies, detailed pharmacokinetic/pharmacodynamic modeling, and investigation of additional rational combination partners beyond HDAC inhibitors. Potential combinations could include other epigenetic modifiers, BCL-2 inhibitors like venetoclax, or conventional chemotherapeutic agents. The compound's translational potential could be further enhanced by developing predictive biomarkers for patient selection, such as FLT3 mutation status and expression levels of potential resistance markers.

Table 3: Key Research Applications of this compound

Application Area Utility Experimental Considerations
FLT3 Signaling Studies Probe FLT3-dependent signaling pathways Use in combination with phospho-proteomics approaches
Resistance Mechanism Investigation Study acquired resistance to FLT3 inhibitors Generate resistant cell lines by chronic drug exposure
Combination Therapy Screening Identify synergistic drug partners Use matrix screening designs with multiple ratio combinations
Preclinical Efficacy Evaluation Assess in vivo anti-leukemic activity Include both subcutaneous and systemic dissemination models
Pharmacodynamic Marker Development Identify biomarkers for target engagement Monitor pFLT3 and pSTAT5 in peripheral blood or bone marrow

References

BPR1J-097 cell culture treatment conditions

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Context from Related Research

The table below summarizes key information about BPR1J-097 and the context of its use from the available search results:

Aspect Details
Compound Name This compound [1]
Primary Target FLT3 (FMS-like tyrosine kinase 3) [1]
Reported Potency IC50 of 11 nM in biochemical kinase assays [1]
Biological Context Demonstrates potent inhibitory activity against Acute Myeloid Leukemia (AML) cells [2]
Related Compound (BPR1J-340) Cell lines used: FLT3-ITD+ leukemia lines (e.g., MOLM-13, MV4;11). General assay: Cell viability assessed via MTS assay after compound treatment [3].

General Workflow for FLT3 Inhibitor Cell Culture Studies

Based on studies of related FLT3 inhibitors, the following diagram outlines a typical experimental workflow for evaluating a compound like this compound. You can use this as a template, filling in the specific parameters once you obtain them [3].

f cluster_culture 1. Cell Culture & Seeding cluster_treatment 2. Compound Treatment cluster_incubation 3. Incubation & Analysis C1 Maintain FLT3-ITD+ AML cell lines (e.g., MOLM-13, MV4;11) C2 Seed cells in multi-well plates (e.g., 10,000 cells/well for 96-well plate) C1->C2 C3 Incubate for 16 hours (to allow cell adherence & recovery) C2->C3 T1 Prepare this compound serial dilutions (from DMSO stock) C3->T1 T2 Treat cells with compound (include vehicle & positive controls) T1->T2 I1 Incubate for desired duration (e.g., 48-72 hours) T2->I1 I2 Assay cell viability/proliferation (e.g., MTS assay, cell counting) I1->I2 I3 Analyze signaling & apoptosis (e.g., Western blot for p-FLT3, p-STAT5, PARP cleavage) I2->I3 Start Start Start->C1

References

BPR1J-097 Hydrochloride: Solubility & Reconstitution

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on BPR1J-097 Hydrochloride solubility for your experimental planning.

Solvent Solubility Notes & Preparation Instructions
DMSO ~10.85 mM (6 mg/mL) Requires ultrasonic treatment and warming; the compound is hygroscopic, and moisture-absorbed DMSO significantly impacts solubility. Use newly opened DMSO. [1]
Water ~3.62 mM (2 mg/mL) Requires ultrasonic treatment. [1]

Frequently Asked Questions

Q1: What is the best way to prepare a 10 mM stock solution of this compound Hydrochloride in DMSO?

A1: The recommended protocol is as follows [1]:

  • Use newly opened, anhydrous DMSO to mitigate the negative impact of moisture on solubility.
  • Calculate the mass needed for your desired stock volume. For example, to prepare 1 mL of a 10 mM solution, you will need 5.53 mg of this compound Hydrochloride (Molecular Weight: 553.08 g/mol).
  • Add the solid compound directly to the DMSO.
  • Use ultrasonic treatment (sonication) and gently warm the solution to aid in complete dissolution.

Q2: My compound is precipitating out of solution after storage. How should I store my stock solutions?

A2: To ensure product stability and prevent inactivation from repeated freeze-thaw cycles, follow this storage protocol [1]:

  • Stock Solution: Aliquot the freshly prepared stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. The storage must be in a sealed container to protect from moisture.
  • Solid Compound: Store the solid powder at 4°C in a sealed container, away from moisture.

Q3: I need to use my stock solution for an in vitro assay in an aqueous buffer. What should I do?

A3: The key is to dilute your concentrated stock into the aqueous working solution.

  • First, ensure your stock solution in DMSO is fully clear and dissolved.
  • Then, add a small volume of this stock to your aqueous buffer (e.g., culture medium) while gently mixing to achieve the final working concentration.
  • It is critical to filter and sterilize the final working solution using a 0.22 μm filter before use in cell cultures. [1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete dissolution in DMSO Old/humid DMSO; insufficient energy input. Use new, anhydrous DMSO. Increase sonication time and apply gentle warming. [1]
Precipitation in aqueous buffers Final DMSO concentration too low to keep compound soluble; compound instability in buffer. Ensure the final DMSO concentration is tolerated by your experimental system (e.g., <0.1% for most cell cultures). Re-optimize dilution protocol.
Loss of activity in cell assays Degradation of stock solution due to improper storage or repeated freeze-thaws. Prepare fresh stock solution or use a previously frozen aliquot that has not been thawed more than once. [1]

Experimental Workflow for Solubilization

For a visual guide, the following diagram outlines the logical workflow for preparing and using a this compound Hydrochloride solution, integrating the key steps from the FAQs and troubleshooting guide.

G This compound Solubilization Workflow Start Start: Prepare Stock Solution DMSO Use New, Anhydrous DMSO Start->DMSO Weigh Weigh Solid Compound DMSO->Weigh Sonicate Add DMSO, Sonicate & Warm Weigh->Sonicate Aliquot Aliquot & Store at -80°C Sonicate->Aliquot Dilute Dilute for Working Solution Aliquot->Dilute Filter Filter (0.22 µm) Dilute->Filter Use Use in Experiment Filter->Use

Key Considerations for Researchers

  • Hygroscopic Nature: The strong emphasis on using newly opened DMSO cannot be overstated. The compound's tendency to absorb water from the air is a primary cause of solubility issues and batch-to-batch variability. [1]
  • In Vivo Formulation: The search results indicate that this compound Hydrochloride was administered intravenously in preclinical mouse models. [1] This suggests that a suitable, sterile formulation for parenteral administration has been developed, though the specific details (e.g., use of cosolvents, surfactants) are not provided in the available information.

References

A Framework for Stock Concentration Optimization

Author: Smolecule Technical Support Team. Date: February 2026

For a novel research compound like BPR1J-097, determining the optimal stock concentration is an iterative process that balances experimental needs with the compound's physicochemical properties. The following workflow outlines the key stages, from initial preparation to experimental validation.

Start Start: Determine Stock Concentration P1 Define Experimental Goals (Max final [compound], vehicle tolerance) Start->P1 P2 Determine Solubility & Stability in DMSO P1->P2 P3 Calculate Required Stock Concentration P2->P3 P4 Prepare High-Concentration Stock Solution P3->P4 P5 Verify Concentration & Purity (e.g., HPLC) P4->P5 P6 Perform Dilution Series in Assay Buffer P5->P6 P7 Inspect for Precipitation (visual/microscopy) P6->P7 P7->P3 Precipitation observed P8 Proceed to Biological Assay & Dose-Response P7->P8 No precipitation P9 Document Final Protocol (storage, shelf-life) P8->P9

Key Experimental Parameters and Considerations

When working through the optimization framework, you will need to define several key parameters. The table below outlines critical factors and typical considerations for a compound like this compound.

Parameter Consideration & Typical Range Common Experimental Methods
Final Assay Concentration Based on IC₅₀/EC₅₀; often in µM to nM range [1]. Dose-response curves; serial dilution in biological assays.
DMSO Tolerance in Assay Typically ≤0.1-1.0% for cell-based assays; confirm viability. Solvent control experiments; cell viability assays (MTT/XTT).
Stock Concentration Often 10-100 mM in DMSO to minimize solvent volume. Gravimetric preparation; verification via HPLC or LC-MS [2].
Solubility in DMSO Physical limit; can be >100 mM, but must be experimentally confirmed. Visual inspection; light scattering; NMR spectroscopy [2].
Stability Shelf-life in DMSO at specific storage temperatures (e.g., -20°C to -80°C). Periodic re-analysis by HPLC; re-testing in a bioassay over time.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial DMSO stock concentration for a new compound like this compound? Begin with a high concentration (e.g., 50-100 mM) to ensure your final DMSO concentration in the assay is low (ideally ≤0.1-1.0%). This minimizes potential solvent toxicity to cells [2]. The upper limit is the compound's solubility in DMSO, which must be determined experimentally.

Q2: My compound precipitates when diluted into the aqueous assay buffer. What should I do? Precipitation indicates that the compound's solubility in the aqueous buffer is exceeded. You can:

  • Reduce the stock concentration to lower the final compound concentration in the buffer.
  • Use a alternative solvent (e.g., a different grade of DMSO), though this is often not feasible for cell-based work.
  • Include a solubilizing agent in the assay buffer, such as a low percentage of a non-ionic detergent or bovine serum albumin (BSA), but ensure it doesn't interfere with your assay system.

Q3: How should I store my stock solution, and what is its shelf-life?

  • Storage: Aliquot stock solutions into airtight, non-stick vials and store them at -20°C or preferably -80°C to minimize freeze-thaw cycles and prevent water absorption, which can degrade the compound and lead to precipitation.
  • Shelf-life: The stability of a stock solution is compound-specific. A general guideline is to use it within 3-6 months. Periodically check the integrity of your stock by comparing a newly prepared solution with the old one in your biological assay [2].

Q4: How can I accurately verify the concentration of my prepared stock solution? The most reliable method is gravimetric preparation. For confirmation, you can use analytical techniques like:

  • UV-Vis Spectrophotometry: If the molar absorptivity (extinction coefficient) of the compound is known.
  • High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve. These methods are part of standard practices for ensuring data quality in experimental systems biology [2].

References

BPR1J-097: Physicochemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data for BPR1J-097, which is crucial for planning formulation strategies to improve its cellular delivery.

Property Category Description Details & Values
Biological Activity Novel, potent FLT3 inhibitor [1] • IC₅₀: 11 nM [1]

| Basic Physicochemical Properties | Molecular structure and characteristics [1] | • Molecular Formula: C₂₇H₂₈N₆O₃S • Molecular Weight: 516.61 g/mol • LogP: 5.11 (indicates high lipophilicity) • Appearance: White solid powder | | Solubility Data (In Vitro) | Suggested solvents for in vitro stock solutions [1] | • Likely soluble in DMSO. • May require solvents like Ethanol or DMF. | | Recommended In Vivo Formulations | Example formulations provided for animal studies [1] | • Injection (e.g., IP/IV/IM/SC):

  • DMSO:Tween 80:Saline = 10:5:85
  • DMSO:PEG300:Tween 80:Saline = 10:40:5:45
  • DMSO:Corn oil = 10:90 • Oral Administration:
  • Suspend in 0.5% CMC Na (sodium carboxymethyl cellulose) |

Experimental Protocols for Cellular Uptake

While a direct protocol for this compound uptake is unavailable, the following workflow synthesizes general best practices from literature, which can be adapted for this compound.

cluster_1 Key Considerations Start Start: Experimental Workflow F1 1. Stock Solution Prep Start->F1 F2 2. Working Solution/Formulation F1->F2 F3 3. Treatment & Incubation F2->F3 C2 Formulation Choice: Balance solubility vs. bio-relevance F2->C2 F4 4. Uptake Measurement F3->F4 C1 Cell Line Selection: Use FLT3-ITD+ AML lines (e.g., MOLM-13, MV4;11) F3->C1 F5 5. Data Analysis F4->F5 C3 Uptake Mechanism: Confirm energy-dependent endocytosis with inhibitors F4->C3 End End: Interpret Results F5->End

Detailed Protocol Guidance
  • Preparation of Stock Solution

    • Procedure: Dissolve this compound powder in high-quality, sterile DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). The purity of the compound should be ≥98% [1].
    • Troubleshooting: If the compound does not dissolve completely in DMSO, brief sonication in a water bath can be attempted. Avoid heating which may degrade the compound.
    • Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability [1].
  • Preparation of Working Solution/Formulation

    • Procedure: Dilute the DMSO stock into the cell culture medium to achieve the desired final concentration for treatment. The final DMSO concentration should typically not exceed 0.1-0.5% to avoid cellular toxicity.
    • Strategy for Uptake Improvement: Based on its high LogP [1], this compound may benefit from advanced formulations.
      • Nanocarriers: Consider encapsulating the drug in polymeric micelles or other nanoparticles. These systems use amphiphilic block copolymers to solubilize hydrophobic drugs in their core, which can enhance cellular uptake via endocytosis [2].
      • Complexation Agents: Use solvents like Cremophor EL or cyclodextrins (e.g., SBE-β-CD) as listed in the in vivo formulation guidelines [1].
  • Cell Treatment and Incubation

    • Recommended Cell Lines: For biologically relevant uptake studies, use human acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations, such as MOLM-13 and MV4;11 [3].
    • Procedure: Treat cells with the formulated this compound working solution for the required duration. Maintain appropriate control groups (e.g., vehicle control).
  • Measurement of Cellular Uptake

    • Direct Method (if applicable): If a fluorescently labeled analog of this compound is available, uptake can be quantified using Flow Cytometry or Confocal Microscopy.
    • Indirect Method: Measure the downstream biological effects as a proxy for successful uptake and target engagement.
      • Perform Western Blotting to detect the inhibition of FLT3 phosphorylation (e.g., at Tyr591) and its key downstream signal, STAT5 phosphorylation (Tyr694) [3].
      • Use cell viability assays (MTS) to determine the growth inhibitory concentration (GC₅₀) in your cell model [3].
  • Data Analysis

    • Quantify the extent of target inhibition (from Western Blots) or cell death (from viability assays) relative to control groups. Effective cellular uptake should result in a strong, dose-dependent pharmacological response.

Frequently Asked Questions

Q1: What is the primary challenge in formulating this compound for cellular studies? A1: The main challenge stems from its high lipophilicity (LogP = 5.11) [1], which leads to poor aqueous solubility. This can result in low bioavailability, precipitation in aqueous cell culture media, and inconsistent dosing, ultimately hampering cellular uptake and efficacy.

Q2: How can I confirm that my formulation is improving uptake and not just increasing non-specific toxicity? A2: You need to demonstrate that the improved effect is due to specific target engagement.

  • Best Practice: Include a key experiment to check the inhibition of the FLT3 signaling pathway via Western Blot for p-FLT3 and p-STAT5 [3]. A successful formulation should show enhanced pathway inhibition at the same drug concentration compared to a simple DMSO solution.
  • Control: Always include a group treated with the "empty" formulation (without the drug) to rule out non-specific cytotoxic effects from the delivery vehicle itself.

Q3: Are there specific inhibitors I can use to study the uptake mechanism of a this compound nanocarrier? A3: Yes, if you develop a nano-formulation, its uptake mechanism can be elucidated using specific pathway inhibitors [2].

  • For Clathrin-Mediated Endocytosis: Use Chlorpromazine.
  • For Caveolae-Mediated Endocytosis: Use Genistein or Methyl-β-cyclodextrin.
  • For Macropinocytosis: Use Amiloride.
  • General Energy Inhibition: Use incubation at 4°C or treatment with Sodium Azide to confirm energy-dependent uptake. A significant reduction in uptake in the presence of these inhibitors confirms an active endocytic process [2].

Key Insights for Experimental Design

The high LogP of this compound is the most critical factor to address for improving uptake [1]. The provided in vivo formulations [1] offer an excellent starting point for in vitro studies. For more sophisticated delivery, exploring nanocarriers that exploit endocytic pathways is a promising strategy [2].

References

BPR1J-097 reducing off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

BPR1J-097 Technical Overview

The table below summarizes the key characteristics of this compound as a potent FLT3 inhibitor [1] [2].

Property Description
IUPAC Name N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide [1]
Biological Role Novel and potent FLT3 inhibitor (antagonist); exhibits potent inhibitory activity against Acute Myeloid Leukemia (AML) [1] [2]
IC50 Value 11 nM (against FLT3) [1]
Molecular Formula C₂₇H₂₈N₆O₃S [1]
Molecular Weight 516.61 g/mol [1]
CAS Number 1327167-19-0 [1]
Physical Form White solid powder [1]
Storage (Powder) -20°C for 3 years or 4°C for 2 years [1]

Experimental Protocols

While detailed experimental protocols are not fully outlined in the available literature, the following sections provide guidance on handling and solubility based on manufacturer information.

Solubility and Stock Solution Preparation

This compound has low water solubility, requiring specific solvents for dissolution [1].

  • In Vitro Solubility: The compound will likely dissolve in DMSO. If not, other solvents like a small amount of DMF can be tried [1].
  • Stock Solution Preparation: Prepare a concentrated stock solution in DMSO (e.g., 5-20 mM) and aliquot it to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C [1].
In Vivo Dosing Formulations

The table below lists common formulations for administering this compound in animal studies [1].

Formulation ID Composition Example Preparation (from 25 mg/mL DMSO stock)
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 100 μL DMSO stock + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline
Injection 3 DMSO : Corn oil = 10 : 90 100 μL DMSO stock + 900 μL Corn oil
Oral 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) Add 250 mg of product to 100 mL of 0.5% CMC Na solution

FLT3 Signaling and Inhibitor Action

The following diagram illustrates the FLT3 signaling pathway in AML and the hypothesized site of this compound action, based on its known role as a FLT3 inhibitor [2].

G FLT3_Ligand FLT3_Ligand FLT3_Receptor FLT3_Receptor FLT3_Ligand->FLT3_Receptor  Binds Downstream\nSignaling (e.g., AKT) Downstream Signaling (e.g., AKT) FLT3_Receptor->Downstream\nSignaling (e.g., AKT) Cell_Proliferation Cell_Proliferation Cell_Survival Cell_Survival Apoptosis_Repression Apoptosis_Repression Downstream\nSignaling (e.g., AKT)->Cell_Proliferation Downstream\nSignaling (e.g., AKT)->Cell_Survival Downstream\nSignaling (e.g., AKT)->Apoptosis_Repression BPR1J_097 BPR1J_097 BPR1J_097->FLT3_Receptor  Inhibits

Frequently Asked Questions

Q1: What is the primary clinical relevance of this compound? this compound is a novel and potent small-molecule inhibitor developed to target the FMS-like tyrosine kinase 3 (FLT3), which is a key driver in the development of Acute Myeloid Leukemia (AML) [2]. It exerts potent inhibitory activity against AML cells [2].

Q2: How should I store this compound and what is its shelf life? As a solid powder, this compound should be stored at -20°C, where it is stable for approximately 3 years. It can also be stored at 4°C for 2 years. Freshly prepared in vivo formulations are recommended for optimal results in animal experiments [1].

Q3: Are there any known resistance mechanisms to this compound? The available search results do not provide specific information on resistance to this compound. Generally, resistance to targeted therapies like FLT3 inhibitors can arise from secondary mutations in the target gene or activation of alternative signaling pathways.

Important Notes on Information Gaps

  • Off-Target Effects: The search results do not contain specific data on the off-target effects of this compound. Profiling its selectivity against other kinases would be a crucial area for further experimental investigation.
  • Troubleshooting Guides: The results also lack explicit troubleshooting guides for common experimental issues, such as low activity in assays or problems with in vivo dosing.

References

BPR1J-097 optimizing dosing frequency

Author: Smolecule Technical Support Team. Date: February 2026

BPR1J-097: Compound Profile

The table below summarizes the core quantitative data available for this compound.

Parameter Detail
Primary Target & Activity Potent FLT3 inhibitor (IC₅₀ = 11 nM) [1].
Molecular Formula C₂₇H₂₈N₆O₃S [1].
CAS Number 1327167-19-0 [1].
Appearance White solid powder [1].

Technical Support & Troubleshooting Guides

FAQ 1: What is the recommended storage and handling conditions for this compound?

  • Answer: Store the powder at -20°C for long-term stability (3 years). For short-term, it can be kept at 4°C for 2 years. Once prepared in a solvent, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [1].

FAQ 2: How do I prepare a stock solution of this compound?

  • Answer: this compound may dissolve in DMSO. If not, you can attempt solvents like ethanol or DMF. Below is a protocol for preparing a 10 mM stock solution [1]:
    • Calculate the mass needed. For example, to make 1 mL of a 10 mM solution, you would need approximately 5.17 mg of this compound (Molecular Weight: 516.61 g/mol).
    • Weigh out the compound.
    • Add the compound to an appropriate vial.
    • Add the calculated volume of DMSO to achieve a 10 mM concentration.
    • Vortex or sonicate until the solid is fully dissolved.
    • Aliquot and store at -80°C.

FAQ 3: My in vivo formulation is precipitating. What can I do?

  • Answer: Precipitation indicates poor solubility in the chosen vehicle. Here are alternative formulation recipes suggested for in vivo studies [1]:
    • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
    • Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na)
    • Oral Formulation 2: Dissolve in PEG400
    • Always prepare fresh in vivo formulations when possible and test with a small amount of compound first.

Establishing a Dosing Frequency: Experimental Roadmap

Since dosing frequency data for this compound is not publicly available, determining it requires a structured experimental approach. The following workflow outlines the key stages and assays needed.

Start Establish Dosing Frequency PK Pharmacokinetic (PK) Studies Start->PK PD Pharmacodynamic (PD) Studies Start->PD EFF Efficacy Studies Start->EFF Integ Data Integration & Modeling PK->Integ p1 Measure plasma concentration over time (IV & PO) PK->p1 PD->Integ d1 Assess target engagement (e.g., p-FLT3 inhibition in blood/tumor) PD->d1 EFF->Integ e1 In Vivo Efficacy Study (FLT3-mutant AML models) EFF->e1 Recommended Dosing Frequency Recommended Dosing Frequency Integ->Recommended Dosing Frequency p2 Calculate key parameters: Cmax, Tmax, AUC, t½ p1->p2 p2->Integ PK Parameters d2 Monitor biomarker levels over time d1->d2 d2->Integ PD Profile e2 Test different dosing schedules: QD, BID, intermittent e1->e2 e3 Measure tumor growth inhibition and animal survival e2->e3 e3->Integ Efficacy Outcome

Phase 1: Pharmacokinetic (PK) Studies

  • Objective: To understand "what the body does to the drug"—its absorption, distribution, metabolism, and excretion (ADME).
  • Key Experiments:
    • Protocol: Administer a single dose of this compound to animal models (e.g., mice) via your intended route (e.g., oral gavage). Collect blood plasma at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours).
    • Measurement: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of this compound in the plasma at each time point.
    • Output Parameters: Calculate the Maximum Concentration (Cmax), Time to Cmax (Tmax), Area Under the Curve (AUC) reflecting total exposure, and most critically, the elimination Half-Life (t½). The t½ directly informs the potential dosing interval [2].

Phase 2: Pharmacodynamic (PD) Studies

  • Objective: To understand "what the drug does to the body"—specifically, its biological effect on the target.
  • Key Experiments:
    • Protocol: In an animal model (e.g., a FLT3-ITD AML xenograft model), administer this compound and collect tumor samples and/or peripheral blood at various time points after dosing.
    • Measurement: Analyze these samples using Western Blot to detect levels of phosphorylated FLT3 (p-FLT3) and key downstream signaling proteins (e.g., p-ERK, p-STAT5). This measures the extent and duration of target inhibition [3].
    • Output: Establish a relationship between plasma drug concentration (PK) and the level of FLT3 inhibition (PD). The goal is to maintain drug levels above the IC90 (concentration for 90% inhibition) for as long as possible within a dosing cycle.

Phase 3: In Vivo Efficacy Studies

  • Objective: To correlate PK/PD findings with actual anti-tumor activity.
  • Key Experiments:
    • Protocol: Treat FLT3-mutant AML animal models with this compound using different dosing schedules. Common regimens to compare include:
      • QD (Quaque Die): Once daily.
      • BID (Bis In Die): Twice daily.
      • Intermittent: e.g., 3 days on/4 days off to manage potential toxicity.
    • Measurement: Monitor tumor volume regularly and assess overall survival. The schedule that provides the best efficacy with an acceptable safety margin is a strong candidate for the optimal dosing frequency [3].

Key Considerations for Your Research

  • Combination Therapy: FLT3 inhibitors are often tested in combination with other agents, like chemotherapy or hypomethylating agents [3] [4]. Dosing frequency may need adjustment in a combination setting.
  • Type of Inhibitor: this compound is likely a type II inhibitor, which typically has a longer residence time on the target, potentially allowing for less frequent dosing compared to type I inhibitors [3] [2].

References

BPR1J-097 overcoming FLT3 inhibitor resistance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of FLT3 Inhibitor Resistance

Resistance to FLT3 inhibitors arises through several mechanisms, which can be broadly categorized as follows. Understanding these is the first step in troubleshooting experimental outcomes.

Mechanism of Resistance Description Relevant Inhibitor Types
Secondary FLT3 Mutations [1] Point mutations in the FLT3 kinase domain that disrupt inhibitor binding. Common mutations include those at the D835 residue and the "gatekeeper" mutation F691L [2] [1]. Type II inhibitors (e.g., quizartinib) are prone to D835 mutations. Type I inhibitors (e.g., gilteritinib) can be affected by F691L and others [2] [1].
Activation of Bypass Signaling Pathways [3] [1] Leukemic cells activate alternative survival pathways independent of FLT3, rendering FLT3 inhibition ineffective. Common pathways involve RAS/MAPK, PI3K/AKT, and STAT3/5 [3] [1]. All FLT3 inhibitors, both Type I and II.
Pharmacokinetic & Microenvironment Issues [3] [4] Inadequate drug exposure at the target site due to protein binding, drug metabolism, or protection from bone marrow stromal cells [3] [4]. All FLT3 inhibitors.
FLT3-ITD Overexpression [4] Upregulation of FLT3-ITD itself can allow the receptor to out-compete the inhibitor at physiological drug concentrations [4]. All FLT3 inhibitors.

Experimental Workflow for Profiling NCEs

When characterizing a New Chemical Entity (NCE) like BPR1J-097, a systematic experimental approach is essential. The following workflow outlines key steps to identify and overcome resistance.

Start Start: Characterize NCE Step1 1. Biochemical Profiling • Kinase selectivity panel • IC50 against FLT3-ITD/TKD • Binding mode (Type I/II) Start->Step1 Step2 2. Cellular Efficacy • Cell viability assays (IC50) • Phospho-FLT3 inhibition (Western) • Apoptosis/Differentiation assays Step1->Step2 Step3 3. Resistance Modeling • Generate resistant cells (N-ethyl-N-nitrosourea mutagenesis) • Single-cell DNA sequencing • Monitor clonal evolution Step2->Step3 Step4 4. Mechanism Elucidation • Identify secondary mutations (WES, targeted NGS) • Phospho-kinase array • Assess bypass pathways Step3->Step4 Step5 5. Combination Screening • Test with MEK, AKT, BCL-2, or HSP90 inhibitors • Synergy analysis (e.g., Chou-Talalay) Step4->Step5

Troubleshooting Guide & FAQs

Based on the known resistance mechanisms, here are potential issues and solutions you might encounter.

Q1: Our NCE shows excellent potency in biochemical assays but poor activity in cell-based models. What could be the cause?

  • Potential Cause: This often points to pharmacokinetic or cellular uptake issues.
  • Troubleshooting Steps:
    • Check Protein Binding: Human plasma is ~99% protein-bound for some TKIs (e.g., CEP701), drastically reducing free drug concentration [4]. Perform assays in the presence of human serum or alpha-1 acid glycoprotein.
    • Assess Efflux Transporters: Evaluate if your compound is a substrate for multidrug resistance transporters like MDR1 or MRP1 using inhibitor studies [4].
    • Confirm Target Engagement: Use a plasma inhibitory activity (PIA) assay to confirm that the drug concentration in the culture medium is sufficient to inhibit FLT3 phosphorylation in viable cells [3].

Q2: Resistance develops rapidly in our in vitro models. How can we identify the mechanism?

  • Potential Cause: This typically indicates the emergence of secondary FLT3 mutations or activation of bypass tracks.
  • Troubleshooting Steps:
    • Sequence the FLT3 Kinase Domain: Focus on known hotspots: D835, F691, Y693, and N676 [3] [2] [1].
    • Interrogate Bypass Pathways: Perform phospho-kinase arrays or Western blots to check for persistent or elevated phosphorylation of STAT5, ERK, or AKT despite FLT3 inhibition [3] [1]. This suggests pathway reactivation.
    • Single-Cell DNA Sequencing: This can reveal complex, polyclonal resistance with multiple concurrent mutations (e.g., FLT3-TKD and RAS mutations in the same cell population) [1].

Q3: How can we overcome resistance mediated by parallel survival pathways?

  • Solution: Rational Combination Therapy.
    • For RAS/MAPK Activation: Combine with a MEK inhibitor (e.g., trametinib). This has been shown to re-sensitize resistant cells [3].
    • For Persistent STAT Signaling: Co-targeting with STAT or PIM-1 kinase inhibitors can be effective, as PIM-1 stabilizes FLT3-ITD and activates MCL-1 [2].
    • Broad-Spectrum Approach: Consider HSP90 inhibitors, which promote the degradation of multiple oncogenic client proteins, including mutant FLT3 [2].

Finding Information on this compound

To obtain the specific data you need, I suggest these targeted approaches:

  • Search Scientific Databases: Look for This compound on PubMed, Google Scholar, and SciFinder. The compound may be referenced in recent meeting abstracts or pre-prints not yet widely indexed.
  • Check Patent Filings: The structure and initial biological data for novel compounds are often disclosed in patents. Search the USPTO, EPO, or WIPO databases.
  • Contact Experts Directly: If the compound was presented at a recent conference, consider reaching out to the presenting author or their institution for reprints or supplementary data.

References

Solvent Compatibility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential physicochemical properties and stock solution preparation guidelines for BPR1J-097.

Property Specification / Guideline
Molecular Formula C₂₇H₂₈N₆O₃S [1]
Molecular Weight 516.61 g/mol [1]
Purity ≥98% [1]
Appearance White to off-white solid powder [1]
Primary Stock Solvent DMSO [1] [2]
Solubility in DMSO ≥ 6 mg/mL (≈11.6 mM) [2]
Soluble in DMSO, DMF, Ethanol [1]
10 mM Stock (in DMSO) Dissolve 5.17 mg in 1 mL DMSO [1]
Long-term Storage -20°C or -80°C; avoid repeated freeze-thaw cycles [1]

Note: Hygroscopic DMSO can impact solubility; use newly opened containers for best results [2].

In Vivo Formulation Protocols

For animal studies, this compound requires specific formulations. The table below details two recommended injection protocols.

Formulation Composition (by volume) Preparation Example
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline [1]
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] 100 μL DMSO + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline [1]

Additional formulations using corn oil, Cremophor, or cyclodextrins are also documented [1]. For oral administration, suspending the compound in 0.5% Carboxymethylcellulose Sodium (CMC-Na) is a standard method [1].

Experimental Workflow Diagram

The following diagram illustrates the decision-making workflow for preparing this compound for experiments, based on the protocols above.

BPR1J097_Workflow cluster_stock Step 1: Prepare Stock Solution cluster_application Step 2: Choose Application cluster_formulation Step 3: Select Formulation Start Start: this compound Solid Powder A Use anhydrous DMSO (≥6 mg/mL) Start->A B Aliquot and store at -20°C or -80°C A->B C In Vitro Assays B->C D In Vivo Studies B->D E Dilute stock in culture medium C->E for cell-based assays F Injection: Use vehicle with DMSO/Tween/Saline D->F e.g., IP/IV/IM/SC G Oral: Suspend in 0.5% CMC-Na D->G for oral gavage

Frequently Asked Questions (FAQs)

Q1: What is the typical final concentration of this compound used in cell-based anti-leukemia assays? In vitro studies often use this compound in the nanomolar range. For example, proliferation assays on MOLM-13 and MV4-11 acute myeloid leukemia cells reported IC₅₀ values of 21±7 nM and 46±14 nM, respectively [2]. A concentration as low as 10 nM was sufficient to inhibit FLT3 phosphorylation and induce caspase-3 activity in MOLM-13 cells [2].

Q2: Can this compound be dissolved directly in water? No, direct dissolution in pure water is not recommended due to its low aqueous solubility [1]. However, for in vivo injections, it can be formulated in aqueous solutions with the help of co-solvents like DMSO and surfactants like Tween 80, as detailed in the formulation protocols above [1]. The hydrochloride salt form has noted solubility of 2 mg/mL (3.62 mM) in water with sonication [2].

Q3: What is the biological target and primary application of this compound? this compound is a novel and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC₅₀ of 11 nM [1] [2]. FLT3 is a crucial target in acute myeloid leukemia (AML), and this compound demonstrates significant anti-tumor efficacy in preclinical models of AML [2] [3] [4].

References

BPR1J-097 specificity optimization FLT3 vs other kinases

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of BPR1J-097

The table below summarizes the key potency and efficacy data for this compound from the identified study [1].

Assay Type Experimental Model Result / Value Context / Significance
Biochemical Kinase Assay (IC₅₀) FLT3 Kinase 1 - 10 nM Direct measure of potency against the FLT3 enzyme [1].
Cellular Growth Inhibition (GC₅₀) MOLM-13 cells (FLT3-ITD+) 21 ± 7 nM Potency in a human AML cell line dependent on mutant FLT3 [1].
Cellular Growth Inhibition (GC₅₀) MV4-11 cells (FLT3-ITD+) 46 ± 14 nM Potency in another human AML cell line with mutant FLT3 [1].
Target Engagement in Cells MOLM-13 & MV4-11 cells Inhibition of FLT3 phosphorylation Confirms on-target mechanism in living cells [1].
In Vivo Efficacy MV4-11 Mouse Xenograft Dose-dependent tumor growth inhibition and regression Demonstrates potency in a live animal model [1].

Experimental Protocols for Key Assays

To help you validate or benchmark your own experiments, here are the methodologies used to generate the data above [1].

  • FLT3 Kinase Activity Inhibition (IC₅₀): A biochemical kinase assay was performed to determine the concentration of this compound required to inhibit 50% of FLT3 kinase activity. The reported IC₅₀ value of 1-10 nM classifies this compound as a highly potent FLT3 inhibitor [1].
  • Cellular Proliferation (GC₅₀): The growth inhibitory effects were measured using FLT3-driven human AML cell lines (MOLM-13 and MV4-11). Cells were treated with this compound, and the GC₅₀ (50% growth inhibition concentration) was determined, showing low nanomolar potency [1].
  • Mechanistic Western Blot Analysis: To confirm on-target engagement, FLT3-driven AML cells were treated with this compound. Cell lysates were then analyzed by Western blotting to detect inhibition of phosphorylation of FLT3 itself and its key downstream effector, STAT5 [1].
  • In Vivo Efficacy Study: The anti-tumor activity of this compound was evaluated in a murine xenograft model. MV4-11 cells were implanted into mice, followed by oral administration of this compound. The study reported significant, dose-dependent inhibition of tumor growth and even tumor regression, indicating potent in vivo efficacy [1].

Strategies for Specificity Assessment

Since a broad kinome-wide specificity profile for this compound was not located, here are established experimental approaches you can use to fill this critical data gap.

  • Profiling against a Kinase Panel: The most direct method is to test this compound against a broad panel of purified human kinases (e.g., 100-400 kinases) in competitive binding or functional assays. This quantitatively identifies off-target kinases. Several commercial services offer this screening [2] [3].
  • Cellular Proteomics for Off-Target Identification: Techniques like chemical proteomics can be used. This involves immobilizing this compound on a solid support to create an affinity matrix, which is then used to pull down interacting proteins from cell lysates. Mass spectrometry analysis of these proteins reveals direct cellular binding partners beyond just kinases.
  • Analysis of Related Inhibitors for Clues: Examining the specificity profiles of structurally similar FLT3 inhibitors can provide valuable, though indirect, insights. For instance, sunitinib (listed among FLT3 inhibitors) is a well-known multi-kinase inhibitor [3]. If this compound shares key structural features with such compounds, it might suggest a potential for a broader kinase inhibition profile.

Experimental Workflow for Specificity Profiling

This diagram outlines the core process for experimentally determining kinase inhibitor specificity:

G cluster_1 In Vitro Profiling cluster_2 Cellular Validation Start Start: Specificity Assessment Node1 Broad Kinase Panel Screen Start->Node1 Node2 Analyze Inhibition Data Node1->Node2 Node3 Identify Primary Off-Targets Node2->Node3 Node4 Cellular Proteomics (Affinity Pulldown/MS) Node3->Node4  Prioritize targets Node5 Validate Binding & Phospho-Proteomics Node4->Node5 Node6 Confirm Functional Off-Target Effects Node5->Node6 Node7 SAR Analysis & Inhibitor Optimization Node6->Node7 Feedback loop

Frequently Asked Questions

Q: What is the binding mode (DFG-in/out) of this compound? A: The search results do not specify the binding conformation of this compound. This is a critical piece of information for structure-based design. You would need to determine this through molecular docking studies or, ideally, X-ray crystallography of this compound bound to FLT3.

Q: How does this compound's potency compare to other clinical FLT3 inhibitors? A: While a direct head-to-head comparison is not provided, the table below contextualizes its biochemical IC₅₀ against other known inhibitors. This compound's potency is comparable to several second-generation inhibitors.

Inhibitor Reported IC₅₀ (FLT3) Notes
This compound 1 - 10 nM [1] Data from primary literature.
Quizartinib High affinity (exact value NA) [3] Often used as a top-scoring candidate in docking studies.
Sunitinib Listed as an FLT3 inhibitor [3] Known multi-kinase inhibitor.
Gilteritinib Listed as an FLT3 inhibitor [3] Approved FLT3 inhibitor.

Q: Has resistance to this compound been studied? A: No. The identified studies do not investigate the emergence of resistance mutations against this compound. This is a key area for future research, as resistance via point mutations (e.g., in the FLT3 kinase domain) is a common challenge with targeted therapies [4].

References

BPR1J-097 temperature sensitivity handling

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

The table below summarizes the available physicochemical and handling information for BPR1J-097.

Property Specification
Molecular Formula C₂₇H₂₈N₆O₃S [1]
Molecular Weight 516.61 g/mol [1]
Purity ≥98% [1]
Appearance White to off-white solid powder [1] [2]
CAS Number 1327167-19-0 [1]
Short-Term Storage Room temperature (stable at ambient temperature for a few days during shipping) [1]
Long-Term Storage (Powder) -20°C for 3 years or 4°C for 2 years [1]
Long-Term Storage (Solution) -80°C for 6 months or -20°C for 1 month (sealed, away from moisture) [2]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and guides for troubleshooting potential issues.

Q1: What is the recommended long-term storage condition for this compound powder?

  • Answer: For long-term stability, the powder should be stored at -20°C, where it remains stable for up to 3 years. Storage at 4°C for 2 years is also possible. The product is stable at room temperature for a few days, which covers ordinary shipping time [1].

Q2: How should I prepare and store stock solutions of this compound?

  • Answer:
    • Solubility: The compound may dissolve in DMSO. For products with low water solubility, it is recommended to test solvents like DMSO, water, ethanol, or DMF with a minute amount of product first to avoid sample loss [1].
    • Preparation: Once the stock solution is prepared, aliquot it into working volumes to avoid repeated freeze-thaw cycles [1].
    • Storage: Stock solutions in DMSO should be stored at -80°C for 6 months or -20°C for 1 month in sealed containers and kept away from moisture [2].

Q3: What should I do if my this compound solution precipitates during an experiment?

  • Answer: Precipitation often occurs when a stock solution in DMSO is added to an aqueous buffer.
    • Prevention: Ensure the final concentration of DMSO in your assay buffer is sufficient to keep the compound in solution (e.g., 0.1-1%). Pre-diluting the stock solution in a small volume of an intermediate solvent like 100% ethanol or PEG 300 before adding to the aqueous buffer can also help.
    • Resolution: Gently warm the solution and sonicate to re-dissolve the compound. Avoid vigorous vortexing.

Q4: I am observing inconsistent biological activity. What could be the cause?

  • Answer: Inconsistent results can stem from compound degradation or handling issues.
    • Check Storage Conditions: Confirm that powder and stock solutions have been stored at the recommended temperatures and that solutions are not past their stability period.
    • Verify Solution Handling: Ensure stock solutions were thoroughly mixed after thawing and that freeze-thaw cycles have been minimized. Check for any signs of precipitation or crystallization in your stock or working solutions.
    • Confirm Assay Conditions: Review the stability of this compound in your specific assay buffer at the incubation temperature and pH.

Experimental Protocol Overview

This protocol outlines the key steps for handling this compound in cell-based assays, based on common practices for similar compounds [2].

In Vitro Cell Proliferation Assay
  • Stock Solution Preparation

    • Weigh the recommended mass of this compound powder to prepare a 10-20 mM stock solution in DMSO.
    • Vortex thoroughly and aliquot. Store aliquots at -80°C.
  • Cell Seeding

    • Seed cells (e.g., MOLM-13 or MV4-11 for FLT3-related studies) in a 96-well culture plate at a density of 10,000 cells per well in growth medium [2].
    • Allow cells to adhere and grow for approximately 16 hours.
  • Compound Treatment

    • Prepare a serial dilution of this compound in culture medium, ensuring the final concentration of DMSO is consistent and does not exceed 0.1% (v/v) to avoid cytotoxicity.
    • Treat cells with the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
  • Incubation & Viability Measurement

    • Incubate cells for 72 hours.
    • Quantify cell viability using a standard MTS assay by measuring absorbance at 490 nm with a plate reader [2].
  • Data Analysis

    • Calculate the percentage of cell viability relative to the vehicle control.
    • Determine the IC₅₀ or GC₅₀ value using appropriate software (e.g., Prism).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol described above.

G Start Start Experiment PrepStock Prepare Stock Solution Start->PrepStock Storage Store Aliquots at -80°C PrepStock->Storage Aliquot SeedCells Seed Cells Treat Treat with Compound SeedCells->Treat Incubate Incubate (72h) Treat->Incubate Notes Note: Keep DMSO concentration consistent and ≤0.1% Treat->Notes Measure Measure Viability (MTS) Incubate->Measure Analyze Analyze Data (IC₅₀) Measure->Analyze End End Analyze->End Storage->SeedCells

References

General Freeze-Thaw Stability Testing Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Freeze-thaw stability testing is a critical part of stability assessments, designed to determine whether a drug formulation maintains its physical and chemical integrity after repeated temperature changes that may occur during storage and transport [1] [2].

The core objective is to subject the sample to multiple cycles of freezing and thawing before evaluation. The table below summarizes the key parameters from established guidelines.

Parameter General Protocol Guideline
Objective Determine stability against temperature fluctuations during transport, storage, or processing [1] [2].
Typical Cycles A minimum of 3 cycles; often extended to 5 or more for greater confidence [1].
Freezing Conditions Approx. -10°C to -20°C for 24 hours [1].
Thawing Conditions Return to room temperature (e.g., ~25°C) for 24 hours [1].
Evaluation Criteria No phase separation, crystallization, viscosity change, or alteration in appearance/scent [1].

Standard Experimental Protocol

A typical freeze-thaw stability assay follows a precise, repeatable schedule. The workflow below outlines the key stages of this process.

The specific analytical methods used to evaluate the sample after testing are crucial for a comprehensive assessment.

Analysis Type Specific Tests & Measurements
Physical Stability Visual inspection (color, clarity, precipitation), pH, viscosity [1].
Chemical Stability Potency assay (HPLC/UV for concentration), purity analysis (degradant formation) [2].

Troubleshooting and FAQs for Experimental Design

Based on general stability testing principles, here are some common issues and solutions that can guide your work with BPR1J-097.

  • Q1: How many freeze-thaw cycles should we perform if the product will be shipped internationally?

    • A: While guidelines recommend a minimum of three cycles [1], for a product that may experience more handling and longer transit times, performing five or more cycles provides a higher safety margin and greater confidence in product stability.
  • Q2: Our formulation shows precipitation after freeze-thaw cycles. What are the potential causes?

    • A: Precipitation often indicates that the formulation is vulnerable to the stress of phase changes. This could be due to:
      • Insufficient stabilizers: The formulation may need optimizing with buffering agents or surfactants to protect the active ingredient.
      • Slow freezing rate: A slow freeze can lead to the formation of large ice crystals, which can concentrate the solute and force it out of solution. Controlling the freezing rate can mitigate this.
      • Inherent solubility: The drug's solubility may be significantly lower at the freezing temperature.
  • Q3: We don't see physical changes, but the potency drops. What should we investigate?

    • A: A loss in potency without physical signs points to chemical degradation. Your investigation should focus on:
      • Oxidation: Check if the molecule is sensitive to oxygen. Using an inert gas headspace (like nitrogen) in the vials during storage could resolve this.
      • Hydrolysis: The freeze-thaw process can change the local chemical environment. Review the formulation's pH and its stability throughout the temperature cycle.
      • Adsorption: Verify that the drug is not adsorbing to the surface of the primary container.

Recommendations for Finding Specific Data on this compound

Since specific public data on this compound's stability is unavailable, here are actionable steps you can take:

  • Contact the Manufacturer: The most reliable source for stability data is the company that develops or sells the compound. They perform these tests as part of their internal development and can provide a certificate of analysis or a stability data sheet.
  • Consult Patent Literature: Investigate the patent filings for this compound. Pharmaceutical patents often disclose preferred formulations and may include key stability data to support the claims.
  • Adapt General Protocols: In the absence of specific data, the general protocols and troubleshooting advice provided above serve as an excellent foundation for designing your own stability study for this compound.

References

BPR1J-097 vs Quizartinib AC220 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitors at a Glance

The table below summarizes the key characteristics and available efficacy data for BPR1J-097 and Quizartinib.

Feature This compound Quizartinib (AC220)
Developmental Stage Preclinical (as of 2012) [1] Clinical (Phase II/III trials) [2] [3]
Reported Potency (IC₅₀ vs. FLT3) 1-10 nM (kinase activity) [1] < 2 nM [3]
Cellular Efficacy (GC₅₀) MOLM-13: 21 ± 7 nM; MV4-11: 46 ± 14 nM [1] Highly potent in FLT3-ITD+ cell lines (specific values not detailed in results) [3]
In Vivo Efficacy Dose-dependent tumor growth inhibition & regression in murine xenograft models [1] Confirmed efficacy in clinical trials for R/R AML [3]
Key Mechanisms Inhibits FLT3 & STAT5 phosphorylation; triggers apoptosis [1] Highly selective FLT3 inhibitor; first developed specifically for this target [3]
Clinical Response Not available (Preclinical) Composite complete remission rate of 44% in a Phase II trial (R/R AML) [2]
Reported Challenges Not specified in available data Resistance development (e.g., TKD mutations), disease relapse [3]

Preclinical Experimental Data and Protocols

The efficacy data in the table above is derived from standard preclinical experiments. Here are the typical methodologies used to generate such data, which are consistent across studies of this type [1] [4].

In Vitro Kinase Activity Assay
  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the compound against the FLT3 kinase enzyme.
  • Protocol: A recombinant FLT3 kinase domain is incubated with ATP and a test substrate. The compound is added at various concentrations. The remaining kinase activity is measured, often using a luminescent method (e.g., Kinase-Glo assay), which quantifies the amount of unconsumed ATP. The IC₅₀ is calculated from the dose-response curve [4].
Cell Viability/Proliferation Assay
  • Objective: To determine the concentration that causes 50% growth inhibition (GC₅₀) in FLT3-mutant leukemia cell lines (e.g., MOLM-13, MV4-11).
  • Protocol: Cells are seeded in multi-well plates and treated with a range of compound concentrations for 48-72 hours. Viability is assessed using colorimetric assays like MTS, which measures metabolic activity. The GC₅₀ value is calculated from the resulting dose-response curve [1] [4].
Western Blot Analysis
  • Objective: To confirm the compound's mechanism of action by detecting inhibition of FLT3 phosphorylation and its key downstream signaling pathways (e.g., STAT5).
  • Protocol: FLT3-driven AML cells are treated with the compound. Cell lysates are then prepared, separated by gel electrophoresis, and transferred to a membrane. The membrane is probed with specific antibodies against phosphorylated FLT3 (Tyr591), total FLT3, phosphorylated STAT5 (Tyr694), and total STAT5 to demonstrate inhibition of the target pathway [1] [4].
In Vivo Xenograft Model Studies
  • Objective: To evaluate the anti-tumor activity of the compound in a live animal model.
  • Protocol: Immunodeficient mice are implanted with human FLT3-ITD+ leukemia cells (e.g., MOLM-13). Once tumors are established, mice are treated with the compound or a vehicle control via oral gavage. Tumor volume or leukemia burden is monitored over time to assess the drug's ability to inhibit growth or cause regression [1] [4].

FLT3 Signaling and Inhibitor Action

The following diagram illustrates the signaling pathway driven by mutant FLT3 and how inhibitors like this compound and Quizartinib exert their effects.

G FLT3_ITD FLT3-ITD Mutation ConstitutiveSig Constitutive Signaling (Auto-phosphorylation) FLT3_ITD->ConstitutiveSig Causes STAT5 STAT5 Phosphorylation ConstitutiveSig->STAT5 Activates Downstream Downstream Pathways (PI3K/AKT, RAS/MEK/ERK) ConstitutiveSig->Downstream Activates Outcomes Cell Survival Proliferation Inhibited Apoptosis STAT5->Outcomes Leads to Downstream->Outcomes Lead to FLT3_Inhibitor FLT3 Inhibitor (e.g., this compound, Quizartinib) FLT3_Inhibitor->ConstitutiveSig Blocks

Interpretation and Future Directions

  • This compound remains a promising preclinical candidate with potent activity in laboratory models, but its clinical potential and performance relative to established drugs like Quizartinib cannot be assessed without further development and human trials [1].
  • Quizartinib is a more mature, clinically validated agent specifically designed to target FLT3. It has demonstrated significant efficacy in patients with relapsed/refractory FLT3-ITD AML, leading to its evaluation in advanced clinical trials. However, a key challenge is the emergence of resistance, often through new mutations in the FLT3 tyrosine kinase domain (TKD) [3].
  • Future research is focused on overcoming resistance, including the development of next-generation inhibitors and combination therapies. For instance, preclinical studies show that combining FLT3 inhibitors with other agents, like histone deacetylase (HDAC) inhibitors, can synergistically induce apoptosis in leukemia cells [4].

References

Reference Combination Data: BPR1J-340 + Vorinostat

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for the combination of the FLT3 inhibitor BPR1J-340 and the HDAC inhibitor Vorinostat (SAHA) in FLT3-ITD+ AML models [1].

Aspect Experimental Findings for BPR1J-340 + Vorinostat
Synergy Measurement Strongly synergistic anti-leukemic effect; Combination Index (CI) < 1 in MOLM-13 cells (CI calculated using the method of Chou and Talalay).
Apoptosis Induction Significant increase in cleavage of PARP and caspase-3 compared to single-agent treatment.
Proposed Molecular Mechanism Downregulation of the anti-apoptotic protein Mcl-1.
In Vivo Efficacy Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML murine xenograft models was demonstrated for BPR1J-340 alone. The combination with vorinostat was not tested in vivo in the referenced study.

Detailed Experimental Protocols

The research on BPR1J-340 and vorinostat used standard preclinical methods to evaluate the combination's effects [1].

  • Cell Viability and Synergy Assay: Cell viability was assessed using the MTS assay. The synergistic interaction was quantitatively analyzed by the Combination Index (CI) method of Chou and Talalay using CalcuSyn software. A CI of less than 1 indicates synergy [1].
  • Apoptosis Analysis: Apoptosis was evaluated by Western Blotting for key markers, including the cleavage of poly ADP-ribose polymerase (PARP) and caspase-3 [1].
  • Protein Expression Analysis: Changes in the levels of relevant proteins (e.g., Mcl-1) were also determined via Western Blotting [1].

Mechanism of Action and Signaling Pathways

The synergistic effect between a FLT3 inhibitor like BPR1J-340 and vorinostat arises from the simultaneous targeting of critical survival and death pathways in leukemia cells. The following diagram illustrates the proposed mechanism based on the study [1].

G FLT3_Inhibitor FLT3 Inhibitor (e.g., BPR1J-340) FLT3_Signaling Inhibits FLT3-ITD phosphorylation FLT3_Inhibitor->FLT3_Signaling HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat) Gene_Expression Alters gene expression via histone hyperacetylation HDAC_Inhibitor->Gene_Expression STAT5_Signaling Blocks STAT5 activation FLT3_Signaling->STAT5_Signaling Apoptosis Synergistic Induction of Apoptosis STAT5_Signaling->Apoptosis Mcl1_Downregulation Downregulates Mcl-1 protein Gene_Expression->Mcl1_Downregulation Mcl1_Downregulation->Apoptosis

The diagram shows that the FLT3 inhibitor blocks proliferation signals, while the HDAC inhibitor promotes a cellular environment prone to death, with Mcl-1 downregulation being a key converging point for synergy [1].

How to Proceed with Information on BPR1J-097

Since specific data on this compound was not located, here are suggestions for finding the information you need:

  • Verify the Compound Identifier: Double-check the compound number "this compound". The closely related "BPR1J-340" is well-published, and the number difference may be a simple typo.
  • Search Scientific Databases Directly: Use specialized platforms like PubMed, Google Scholar, or SciFinder. Search with terms like "this compound FLT3 inhibitor" or "this compound vorinostat combination".
  • Investigate the Source Literature: Look for other research publications from the same institutions and authors that discovered BPR1J-340 (e.g., the National Health Research Institutes in Taiwan). They may have published subsequent work on newer analogs like this compound.
  • Check Patent Filings: Information on early-stage compounds is often disclosed in patent applications before appearing in peer-reviewed journals.

References

Comparative Data Summary: BPR1J-097 vs. BPR1J-340

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental data for a side-by-side comparison.

Feature BPR1J-097 BPR1J-340
Biochemical Potency (IC₅₀) 11 nM [1] ~25 nM [2] [3] [4]

| Cellular Anti-Proliferation (GC₅₀) | MOLM-13: 21 ± 7 nM [5] [1] MV4;11: 46 ± 14 nM [5] [1] | MOLM-13: 3.4 ± 1.5 nM [3] [4] MV4;11: 2.8 ± 1.2 nM [3] [4] | | Key Cellular Effects | Inhibits FLT3 & STAT5 phosphorylation; induces apoptosis (caspase-3 activation) [1] | Inhibits FLT3 & STAT5 phosphorylation; triggers apoptosis [2] [3] | | In Vivo Efficacy (Mouse Xenograft) | Dose-dependent tumor growth inhibition and regression in MOLM-13 and MV4-11 models [5] [1] | Pronounced tumor growth inhibition and regression in FLT3-ITD+ models [2] [3] [4] | | Combination Potential | Information not available in search results | Synergistic induction of apoptosis with HDAC inhibitor Vorinostat (SAHA) via Mcl-1 downregulation [2] [3] [4] |

Detailed Experimental Context

To help interpret the data above, here is more context on the experimental approaches and significance of the results.

  • Experimental Protocols: The key assays used to generate this data are standard in the field. The biochemical kinase activity (IC₅₀) was typically measured using recombinant FLT3 protein in kinase-glo assays [1]. The cellular proliferation (GC₅₀) was determined using cell viability assays (e.g., MTS) on FLT3-ITD-positive human AML cell lines (MOLM-13 and MV4;11) after 72-hour compound treatment [3] [1]. Mechanisms of action were confirmed via Western blotting to detect inhibition of phosphorylation targets (FLT3, STAT5) and markers of apoptosis (cleaved caspase-3, PARP) [2] [1]. In vivo efficacy was evaluated in murine xenograft models where mice were inoculated with these AML cell lines and treated with the compounds intravenously [2] [1].

  • Analysis of Key Differences: The data suggests that while both compounds are potent, BPR1J-340 demonstrates significantly greater potency in cellular assays, with GC₅₀ values in the low nanomolar range. Furthermore, a distinct advantage of BPR1J-340 is its documented synergistic effect with the epigenetic drug vorinostat, indicating a promising combinatorial strategy to enhance apoptosis and potentially overcome resistance [2] [3] [4].

FLT3 Inhibitor Mechanism of Action

The following diagram illustrates the shared mechanism of action for these inhibitors and the synergistic pathway identified for BPR1J-340.

G FLT3 Inhibitor Mechanism and Synergistic Apoptosis cluster_normal FLT3 Signaling in AML cluster_inhibition Inhibitor Action (this compound / BPR1J-340) cluster_synergy BPR1J-340 Synergy with Vorinostat FLT3_ITD FLT3-ITD Mutation STAT5 p-STAT5 FLT3_ITD->STAT5 Constitutive Activation Proliferation Cell Proliferation & Survival STAT5->Proliferation Inhibitor FLT3 Inhibitor Inhibitor->FLT3_ITD Inhibits Inhibitor->STAT5 Reduces Apoptosis Induced Apoptosis Inhibitor->Apoptosis Triggers Synergistic_Apoptosis Synergistic Apoptosis Inhibitor->Synergistic_Apoptosis SAHA Vorinostat (HDAC Inhibitor) Mcl1 Mcl-1 Downregulation SAHA->Mcl1 Causes Mcl1->Synergistic_Apoptosis

Research Implications and Considerations

  • For Potency-Focused Projects: If the primary goal is the most potent single-agent anti-proliferative effect on FLT3-ITD+ cells, the cellular data strongly suggests BPR1J-340 as the preferred candidate.
  • For Combination Therapy Strategies: If your research aims to explore rational drug combinations, BPR1J-340 is the only one with published, synergistic data, specifically with HDAC inhibitors like vorinostat [2] [3].
  • General Preclinical Utility: Both compounds have demonstrated excellent in vivo efficacy, making them robust tool compounds for validating FLT3 as a target in animal models of AML.

References

BPR1J-097 potency comparison other FLT3 antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Potency Comparison

The table below summarizes available experimental data for BPR1J-097 and other FLT3 inhibitors, highlighting its potent activity in preclinical models.

Inhibitor Name Type Reported IC₅₀ / GC₅₀ (nM) Experimental Models & Key Findings

| This compound | Novel FLT3 inhibitor | • FLT3 kinase IC₅₀: 1-11 nM [1] [2] [3] • Cellular GC₅₀: 21-46 nM [1] [2] | • Inhibits FLT3/STAT5 phosphorylation & triggers apoptosis [1] [2]. • Shows tumor growth inhibition/regression in AML mouse xenograft models [1] [2]. • Exhibits favorable pharmacokinetic properties in preclinical studies [1] [2]. | | BPR1J-340 | Novel FLT3 inhibitor | • FLT3 kinase IC₅₀: ~25 nM • Cellular GC₅₀: ~3-5 nM [4] | • Potent activity in FLT3-ITD+ cell lines (MOLM-13, MV4;11) [4]. • Synergistic effect with HDAC inhibitor Vorinostat [4]. | | Gilteritinib | Type I, 2nd Generation | • Clinical trial data [5] | • Approved for R/R AML [6]. • Pooled ORR: 58%; CRc: 38% in R/R AML (per meta-analysis) [5]. | | Quizartinib | Type II, 2nd Generation | • Clinical trial data [5] | • Pooled ORR: 58%; CRc: 38% in R/R AML (per meta-analysis) [5]. • More QTc prolongation vs. type I inhibitors [5]. | | Midostaurin | Type I, 1st Generation | • Clinical trial data [5] | • Approved for newly diagnosed FLT3-mutated AML in combination with chemo [6]. • Pooled ORR: 37%; CRc: 35% in R/R AML (per meta-analysis) [5]. | | Crenolanib | Type I, 2nd Generation | • Clinical trial data [5] [7] | • Active against a common resistance mutation (FLT3-D835) [7]. • Shows efficacy in patients failed prior gilteritinib therapy [7]. |

Detailed Experimental Protocols for this compound

To evaluate the potency of this compound, researchers used the following key experimental methods [1] [2]:

  • In Vitro Kinase Activity Assay: Measured the compound's ability to inhibit FLT3 kinase enzymatic activity. The IC₅₀ (Half Maximal Inhibitory Concentration) of 1-11 nM was determined using purified FLT3 kinase protein, quantifying inhibition of phosphorylation of a substrate [1] [2] [3].
  • Cellular Proliferation Assay: Evaluated the compound's effect on the growth and survival of FLT3-driven human AML cell lines (MOLM-13 and MV4-11). The GC₅₀ (50% Growth Inhibition Concentration) of 21±7 nM and 46±14 nM for these cell lines was calculated using metrics like MTS assay or cell counting after 72-96 hours of drug exposure [1] [2].
  • Western Blot Analysis: Confirmed the compound's on-target mechanism by detecting reduced levels of phosphorylated FLT3 and its key downstream effector, STAT5, in treated AML cells compared to controls [1] [2].
  • In Vivo Efficacy Studies: Assessed anti-tumor activity in murine xenograft models generated by implanting human FLT3-driven AML cells (e.g., MV4-11) into immunodeficient mice. Mice treated with this compound showed significant, dose-dependent tumor growth inhibition and even tumor regression compared to control groups [1] [2].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the mechanism of FLT3 inhibitors and the experimental workflow for evaluating compounds like this compound.

G FLT3_Ligand FLT3_Ligand WildType_FLT3 WildType_FLT3 FLT3_Ligand->WildType_FLT3 Binding DownstreamSignaling Downstream Signaling (STAT5, MAPK, PI3K/AKT) WildType_FLT3->DownstreamSignaling Activated Signaling Mutant_FLT3 Mutant_FLT3 Mutant_FLT3->DownstreamSignaling Constitutive Signaling Exp_Kit In Vitro Kinase Assay Mutant_FLT3->Exp_Kit CellularEffects Cellular Effects (Proliferation, Survival) DownstreamSignaling->CellularEffects Inhibitor FLT3 Inhibitor (e.g., this compound) Inhibitor->WildType_FLT3 Inhibits Inhibitor->Mutant_FLT3 Inhibits Inhibitor->Exp_Kit Exp_Cell Cellular Proliferation Assay Exp_Kit->Exp_Cell Exp_WB Western Blot Analysis Exp_Cell->Exp_WB Exp_Animal In Vivo Xenograft Study Exp_WB->Exp_Animal

Key Comparative Insights and Clinical Context

  • This compound is a Potent Preclinical Candidate: The nanomolar-range IC₅₀ and GC₅₀ values confirm this compound as a highly potent FLT3 inhibitor in biochemical and cellular settings [1] [2] [3]. Its efficacy in animal models and favorable pharmacokinetics support its potential for further development.
  • Distinction from Clinically Approved Inhibitors: While this compound shows strong preclinical promise, inhibitors like Gilteritinib and Quizartinib have demonstrated significant clinical efficacy in relapsed/refractory AML patients, with pooled overall response rates around 58% [5] [7]. Their safety and efficacy profiles in humans are well-documented.
  • Consideration of Inhibitor Types: FLT3 inhibitors are classified as Type I (binding active kinase form, target ITD and TKD mutations) or Type II (binding inactive form, primarily target ITD mutations) [5] [6]. This mechanistic difference can impact their effectiveness against different FLT3 mutations and resistance patterns.

References

BPR1J-097 tumor regression vs other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Insights on a Related Compound: BPR1J-340

Although data on BPR1J-097 was not located, the search revealed detailed preclinical studies on BPR1J-340, a novel and potent inhibitor targeting FLT3 (FMS-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML) [1]. The quantitative data from these studies is summarized in the table below.

Parameter Experimental Data for BPR1J-340
Biochemical Activity (IC₅₀) 25 ± 5 nM (against FLT3 kinase) [1]
Cellular Proliferation (GC₅₀) ~5 nM (in FLT3-ITD+ MOLM-13 & MV4;11 cells) [1]
Target Phosphorylation (IC₅₀) ~1 nM (inhibition of FLT3-ITD & STAT5 phosphorylation in MV4;11 cells) [1]
In Vivo Efficacy Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML murine xenograft models [1]
Key Synergistic Combination HDAC inhibitor Vorinostat (SAHA); induces apoptosis via Mcl-1 down-regulation [1]

Experimental Methodologies

The data on BPR1J-340 was generated through standard, rigorous preclinical protocols [1]. The workflow for these key experiments can be visualized as follows:

G A In Vitro Kinase Assay B Cellular Viability Assay (MTS) C Western Blotting D Apoptosis Assay (Annexin V/PI) E In Vivo Xenograft Study Assays Key Experimental Protocols

The methodologies for the key experiments highlighted in the diagram are as follows:

  • In Vitro Kinase Activity Assay: The biochemical potency (IC₅₀) of BPR1J-340 was determined using a Kinase-Glo assay. This method measures kinase activity by quantifying the amount of ATP remaining in solution after the phosphorylation reaction. A decrease in signal indicates kinase activity, which is inhibited by the drug [1].
  • Western Blotting: This technique was used to confirm the compound's effect on its direct target and downstream signaling pathways. Cell lysates from treated FLT3-ITD+ cells were analyzed with specific antibodies to show inhibition of FLT3 phosphorylation (at Tyr591) and its key downstream effector, STAT5 [1].
  • In Vivo Xenograft Study: The antitumor efficacy was evaluated in mouse models. FLT3-ITD+ leukemia cells (e.g., MOLM-13) were implanted into immunodeficient mice. After tumors were established, mice were treated with BPR1J-340 or a control, and tumor volume was measured over time to demonstrate growth inhibition and regression [1].

Future Research Directions

To build a more comprehensive comparison guide, you could consider exploring these advanced and emerging areas in kinase inhibitor research:

  • Binding Mode Analysis: The correlation between inhibitor binding and functional inhibition can be complex. Using more physiologically relevant kinase constructs (including domains beyond the catalytic subunit) and determining IC₅₀ values can provide more reliable data [2]. Machine learning models are also being developed to better predict inhibitor binding modes [3].
  • Selectivity Profiling: Understanding off-target effects is crucial. Computational tools like KinomeFEATURE allow for large-scale kinase inhibitor selectivity profiling by comparing the 3D microenvironments of ATP-binding pockets across the kinome, helping to predict potential off-targets and explain drug side effects [4].
  • Emerging Therapeutic Strategies: Beyond classic ATP-competitive inhibitors, new strategies are gaining traction. These include:
    • Kinase Degraders: Such as PROTACs, which use small molecules to tag kinases for ubiquitination and degradation by the proteasome [5].
    • Protein-Kinase Interaction Inhibitors (PKIIs): These disrupt the interaction between kinases and their substrates or regulatory proteins without affecting ATP binding [5].
    • Allosteric Inhibitors: Which bind outside the highly conserved ATP pocket, offering the potential for greater selectivity [6].

References

BPR1J-097 apoptosis induction vs chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

BPR1J-097: Mechanism and Preclinical Profile

This compound is a novel, potent small-molecule inhibitor identified as a targeted therapy for AML, specifically designed to inhibit the FMS-like tyrosine kinase 3 (FLT3) [1] [2].

The table below summarizes its core characteristics based on the available research:

| Feature | Description | | :--- | :--- | | Molecular Target | FMS-like tyrosine kinase 3 (FLT3) [1] [2] | | Primary Indication | Acute Myeloid Leukemia (AML), particularly with FLT3 mutations [1] | | Mechanism of Action | Potent inhibition of FLT3 kinase activity (IC50 of 11 nM), blocking pro-survival signaling pathways [1] | | Key Biological Effects |

  • Inhibition of AML cell proliferation
  • Induction of apoptosis (programmed cell death)
  • Sensitization of AML cells to chemotherapy and immunotherapy [1]
| | Development Status | Investigational compound (Preclinical and early research stages) [1] [2] |

How this compound Compares to Conventional Therapies

The rationale for developing this compound stems from the limitations of conventional chemotherapy. The following table contrasts its targeted approach with traditional methods:

Aspect Conventional Chemotherapy Targeted Therapy (this compound)
Basis of Action Cytotoxic; non-specifically targets rapidly dividing cells [3] Targeted; inhibits a specific protein (FLT3) crucial for survival of certain cancer cells [4] [1] [3]
Primary Mechanism Causes DNA damage or disrupts cell division, often triggering apoptosis as a downstream consequence [3] Directly blocks pro-survival signals and induces apoptosis by inhibiting oncogenic drivers [1]
Theoretical Precision Low; affects healthy, rapidly dividing cells, leading to significant toxicity [4] [3] High; designed to spare most healthy cells, aiming for reduced side effects [4] [3]
Intended Use Standard, broad-spectrum treatment [3] For patient subgroups with specific genetic markers like FLT3 mutations [4] [5]

A core concept of its action is synergy—this compound is reported to make AML cells more susceptible to other treatments, suggesting potential for combination regimens that could be more effective and allow lower doses of cytotoxic drugs [1].

The FLT3 Inhibition Pathway and Apoptosis

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in leukemic cells, based on the general understanding of FLT3 inhibitor function [5] [1] [2].

G ConstitutiveSignal FLT3 Mutation (e.g., ITD) Causes Constitutive Activation SurvivalSignals Uncontrolled Pro-survival & Proliferation Signals ConstitutiveSignal->SurvivalSignals CellSurvival Leukemic Cell Survival and Proliferation SurvivalSignals->CellSurvival Inhibitor This compound (FLT3 Inhibitor) SignalBlock Blockade of FLT3 Signaling Pathway Inhibitor->SignalBlock Binds FLT3 SignalBlock->SurvivalSignals Inhibits Apoptosis Induction of Apoptosis (Programmed Cell Death) SignalBlock->Apoptosis

Research Context and Data Gaps

The available data provides a foundational understanding but lacks the experimental detail required for a direct quantitative comparison.

  • Source of Data: The primary information comes from a 2012 study that identified this compound as a novel FLT3 inhibitor and demonstrated its potent activity against AML cells in preclinical models [1] [2].
  • Information Gaps: The search results do not contain head-to-head experiments comparing:
    • The rate or percentage of apoptosis induced by this compound versus standard chemotherapeutics (e.g., cytarabine, anthracyclines) in the same cell lines or models.
    • Detailed IC50 values for cell viability across a panel of treatments.
    • In vivo efficacy data (e.g., survival prolongation in animal models) directly comparing this compound to chemotherapy.

References

BPR1J-097 pharmacokinetics comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on BPR1J-097 and a Key Analog

The table below summarizes the available experimental data for this compound and a related compound, BPR1J-340, which shares a similar code name and was investigated by the same research group.

Compound Name Reported In Vitro Potency (IC₅₀ / GC₅₀) Reported In Vivo Efficacy (Animal Model) Key Findings & Context

| This compound | • FLT3 kinase IC₅₀: 1-10 nM • Cell growth (GC₅₀): 21 nM (MOLM-13), 46 nM (MV4-11) [1] | Pronounced, dose-dependent tumor growth inhibition and regression in FLT3-driven AML murine xenograft models [1]. | Suggested to have favorable pharmacokinetic properties; proposed for further preclinical and clinical development [1]. | | BPR1J-340 | • FLT3 kinase IC₅₀: ~25 nM • Cell growth (GC₅₀): ~3-5 nM (MOLM-13, MV4;11) [2] | Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML murine xenograft models [2]. | Pharmacokinetic parameters in rats were determined; the study also explored synergistic effects with the HDAC inhibitor Vorinostat [2]. |

Details of Key Experimental Protocols

The experimental data for these compounds were generated using standard preclinical methodologies in oncology drug discovery.

  • In Vitro Kinase Activity Assay (IC₅₀): This measures the concentration of a compound needed to inhibit 50% of the FLT3 kinase activity in a cell-free system. Typically, recombinant FLT3 protein is incubated with the test compound and ATP. The remaining kinase activity is often quantified using luminescent or fluorescent methods to determine the IC₅₀ value [2].
  • Cellular Proliferation Assay (GC₅₀): This assesses the concentration of a compound required to inhibit 50% of cell growth. FLT3-ITD+ human AML cell lines (e.g., MOLM-13, MV4-11) are cultured and treated with the compound. Cell viability is usually measured after 48-72 hours using colorimetric methods like MTS, and the GC₅₀ is calculated [2].
  • In Vivo Efficacy Studies (Mouse Xenograft Models): These studies evaluate the antitumor effect in a live animal. Immunodeficient mice are implanted with human FLT3-driven AML cancer cells. Once tumors are established, mice are treated with the compound or a control vehicle. Tumor volume is monitored over time to determine the level of growth inhibition or regression [1] [2].

The Role of FLT3 Inhibition in AML

The following diagram illustrates the mechanism of action of FLT3 inhibitors and the rationale for their use in Acute Myeloid Leukemia (AML), which is central to the development of compounds like this compound.

G FLT3_Mutation FLT3 Mutation (ITD or TKD) Constitutive_Activation Constitutive FLT3 Activation FLT3_Mutation->Constitutive_Activation Downstream_Signaling Activation of Downstream Signaling (e.g., STAT5) Constitutive_Activation->Downstream_Signaling Leukemogenesis Leukemogenesis: Uncontrolled Proliferation Blocked Differentiation Downstream_Signaling->Leukemogenesis FLT3_Inhibitor FLT3 Inhibitor (e.g., this compound) Inhibition Inhibition of FLT3 Phosphorylation FLT3_Inhibitor->Inhibition Inhibition->Downstream_Signaling Inhibits Apoptosis Induction of Apoptosis in AML Cells Inhibition->Apoptosis Blocks Signal

References

BPR1J-097 specificity VEGFR off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

Although data on BPR1J-097 is unavailable, the search results reveal how kinase selectivity and off-target effects are typically studied and presented. The table below summarizes the key profiling methods you should consider including in your guide.

Profiling Aspect Recommended Methodologies Purpose & Data Output
Primary Target Potency Enzymatic kinase assays; Cell-based proliferation/viability assays [1] Measure half-maximal inhibitory concentration (IC₅₀) against VEGFRs; determine drug's effect on cancer cell growth.
Selectivity / Off-Target Screening Kinase panel profiling (against 100s of kinases) [2] [3]; Phenotypic screening (e.g., mitochondrial toxicity) [4] Identify off-target kinases; uncover non-kinase related toxicities that could limit clinical use.
Binding Mode Analysis X-ray crystallography; Molecular docking studies [1] [3] Visualize how inhibitor binds to active/inactive kinase conformation (Type I vs. Type II), informing resistance and selectivity.
Cellular Signaling Validation Western blot; Phospho-protein arrays [5] Confirm that target inhibition in cells leads to reduced phosphorylation of downstream pathway proteins.
*In Vivo* Efficacy Animal xenograft models [1] Evaluate tumor growth inhibition and overall drug efficacy in a living organism.

Visualizing Key Signaling Pathways

A crucial part of your guide will be illustrating the primary and potential off-target signaling pathways. Based on the roles of VEGFR and other common off-target kinases, the relationship can be visualized as follows:

G Inhibitor This compound VEGFR VEGFR (Primary Target) Inhibitor->VEGFR Potent Inhibition OffTarget Off-Target Kinases (e.g., FLT3, c-KIT) Inhibitor->OffTarget Weak/Moderate Inhibition Downstream1 Downstream Pathways (RAS/RAF/MEK/ERK) VEGFR->Downstream1 Altered Signaling Downstream2 Downstream Pathways (PI3K/AKT/mTOR) VEGFR->Downstream2 Altered Signaling OffTarget->Downstream1 Unintended Signaling OffTarget->Downstream2 Unintended Signaling CellularEffect Cellular Effects (Proliferation, Survival, Angiogenesis) Downstream1->CellularEffect Downstream2->CellularEffect

How to Locate the Specific Data You Need

Given that the specific data for this compound is not in the public domain, here are actionable steps you can take to find it:

  • Check Patent Documents: The most detailed biological data for a pre-clinical compound is often found in its original patent filings. Search for patents from the developing institution (often a university or a biotech company) that mention this compound. These documents frequently include comprehensive kinase profiling data and experimental results.
  • Search Specialized Journals: Look for papers in medicinal chemistry and cancer pharmacology journals. The initial disclosure of this compound likely occurred in a research article, which may contain at least a basic selectivity profile.
  • Consult Professional Networks: Use academic and professional networks to connect with researchers who specialize in kinase inhibitor development or anti-angiogenic therapy. They may have direct knowledge of or access to the data.

References

BPR1J-097 combination therapy efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

BPR1J-097 Profile and Known Data

The table below summarizes the available key information on this compound:

Property Description
Catalog NO. 1327167-19-0 [1]
CAS NO. 1327167-19-0 [1]
Molecular Formula C₂₇H₂₈N₆O₃S [1]
Molecular Weight 516.62 [1]
Target FLT3 (Fms-like tyrosine kinase 3) [1]
IC₅₀ (Potency) 11 nM [1]
Reported Biological Effects Inhibition of AML cell proliferation; Induction of apoptosis; Sensitization of AML cells to chemotherapy and immunotherapy [1]
Solubility Soluble in DMSO, DMF, and ethanol; slightly soluble in water [1]
Current Status Appears to be in a research phase, developed by the Institute of Biotechnology and Pharmaceutical Research, National Health Research Institutes, Taiwan [1]

FLT3 as a Therapeutic Target in AML

The search for FLT3 inhibitors is a prominent area in AML research, as FLT3 mutations are found in about 22% of pediatric AML cases and are associated with a poor prognosis [2] [3]. These mutations promote leukemia survival and proliferation [3].

FLT3 inhibitors are classified based on their binding mode to the kinase, which influences their ability to target different mutation types:

f FLT3 Inhibitor FLT3 Inhibitor Type I Inhibitors Type I Inhibitors FLT3 Inhibitor->Type I Inhibitors Type II Inhibitors Type II Inhibitors FLT3 Inhibitor->Type II Inhibitors Binds active (DFG-in) conformation Binds active (DFG-in) conformation Type I Inhibitors->Binds active (DFG-in) conformation Targets activation loop mutations (e.g., D835Y) Targets activation loop mutations (e.g., D835Y) Type I Inhibitors->Targets activation loop mutations (e.g., D835Y) Examples: Midostaurin, Gilteritinib Examples: Midostaurin, Gilteritinib Type I Inhibitors->Examples: Midostaurin, Gilteritinib Binds inactive (DFG-out) conformation Binds inactive (DFG-out) conformation Type II Inhibitors->Binds inactive (DFG-out) conformation Examples: Sorafenib, Quizartinib Examples: Sorafenib, Quizartinib Type II Inhibitors->Examples: Sorafenib, Quizartinib This compound This compound This compound->Type I Inhibitors

A key challenge is that first-generation FLT3 inhibitors showed limited effectiveness as single agents due to issues like poor pharmacokinetics and the development of resistance mutations [3]. This underscores the importance of researching next-generation inhibitors and rational combination therapies.

Guide to Finding Deeper Efficacy Data

To build a comprehensive comparison guide with the experimental data you need, I suggest the following steps:

  • Probe specialized databases: Search for "this compound" on platforms like ClinicalTrials.gov for trial data, PubMed for primary research articles, and scientific preprint servers.
  • Focus on combination studies: In your search, use terms like "this compound combination," "this compound synergism," or "this compound with chemotherapy" to find relevant studies.
  • Establish a comparison framework: When you find data on other FLT3 inhibitors (e.g., Midostaurin, Quizartinib, Gilteritinib), you can create comparison tables based on IC₅₀ values in different cell lines, synergistic combinations tested, in vivo model results, and clinical trial outcomes.

References

BPR1J-097 in vivo efficacy murine xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Data on a Related Compound: BPR1J-340

The search identified a detailed study on BPR1J-340, a potent and selective FLT3 inhibitor, and its performance in murine xenograft models of Acute Myeloid Leukemia (AML) [1].

The table below summarizes the key efficacy data for BPR1J-340 from this study:

Compound Model Type Cancer Type Key Efficacy Findings Reported Metrics

| BPR1J-340 | Murine xenograft | Acute Myeloid Leukemia (AML) | - Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML models [1].

  • Synergistic effect when combined with the HDAC inhibitor vorinostat (SAHA), inducing apoptosis via Mcl-1 down-regulation [1]. | - GC50 (cellular proliferation): ~5 nM [1].
  • IC50 (biochemical kinase activity): ~25 nM [1]. |

Standard Workflow for Xenograft Efficacy Studies

Although data for BPR1J-097 is unavailable, the general methodology for evaluating a compound's efficacy in murine xenograft models is well-established in the literature [2] [3] [4]. The diagram below outlines the typical workflow for these preclinical studies.

workflow start Study Start model_setup Model Establishment - Immunodeficient mice (e.g., NOD/SCID) - Tumor implantation (subcutaneous/orthotopic) start->model_setup grouping Randomization & Grouping - Control group (vehicle) - Treatment group(s) with test compound - Positive control group (if applicable) model_setup->grouping treatment Treatment Phase - Compound administration (e.g., oral gavage, injection) - Defined dosage and schedule - Tumor volume measurement grouping->treatment monitoring Tumor Monitoring - Caliper measurements (Volume = (length×width²)/2) - In vivo imaging (e.g., bioluminescence) treatment->monitoring endpoint Study Endpoint - Animal sacrifice at defined tumor size - Tumor collection and weighing monitoring->endpoint analysis Analysis & Validation - Histopathology (H&E staining) - Pharmacodynamic analysis (e.g., Western blot for target phosphorylation) - Statistical analysis of tumor growth inhibition endpoint->analysis

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Exact Mass

516.19436

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Lin WH, Jiaang WT, Chen CW, Yen KJ, Hsieh SY, Yen SC, Chen CP, Chang KY, Chang CY, Chang TY, Huang YL, Yeh TK, Chao YS, Chen CT, Hsu JT. BPR1J-097, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML. Br J Cancer. 2012 Jan 31;106(3):475-81. doi: 10.1038/bjc.2011.564. Epub 2011 Dec 20. PubMed PMID: 22187040; PubMed Central PMCID: PMC3273346.

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